4-Fluorophenyl pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQPFMBCWMZTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Blueprint of 4-Fluorophenyl Pivalate: A Guide for Researchers
Introduction: The Structural Significance of 4-Fluorophenyl Pivalate
The strategic combination of a bulky, aliphatic pivaloyl group with an aromatic ring bearing an electron-withdrawing fluorine atom can impart specific properties to a parent molecule, such as altered metabolic stability, modified lipophilicity, or unique liquid crystalline phases. Understanding the spectroscopic signature of this ester is therefore crucial for any research and development professional working with similar structural motifs.
Methodology: The Logic of Spectral Prediction
The spectral data presented herein for 4-fluorophenyl pivalate are predicted based on established principles of spectroscopy and empirical data from its precursors. This approach relies on the principle of group frequencies in IR spectroscopy, the concept of chemical shift additivity in NMR, and predictable fragmentation patterns in mass spectrometry based on bond strengths and the stability of resulting fragments.
Experimental Protocols (for data acquisition of precursors)
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra for precursor molecules were referenced from acquisitions typically performed on a 300 or 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (0 ppm).
-
IR Spectroscopy: Infrared spectra of the precursors were obtained using Fourier Transform Infrared (FTIR) spectroscopy, often employing Attenuated Total Reflectance (ATR) sampling or as a thin film.
-
Mass Spectrometry: Mass spectra were acquired using electron ionization (EI) at 70 eV.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of 4-fluorophenyl pivalate is predicted to be relatively simple, characterized by two main sets of signals corresponding to the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the pivaloyl group.
Predicted ¹H NMR Data for 4-Fluorophenyl Pivalate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (9H) | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet. This is a highly characteristic peak for the pivaloyl moiety. |
| Aromatic (4H) | ~7.0 - 7.2 | Multiplet (m) | 4H | The protons on the 4-fluorophenyl ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the ester oxygen and the fluorine will deshield these protons, shifting them downfield. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of 4-fluorophenyl pivalate. The spectrum will be characterized by signals from the pivaloyl group and the fluorinated aromatic ring.
Predicted ¹³C NMR Data for 4-Fluorophenyl Pivalate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃)₃ | ~27 | The methyl carbons of the tert-butyl group are in a shielded environment, appearing in the aliphatic region. |
| Quaternary Carbon (tert-Butyl) | ~39 | The quaternary carbon of the pivaloyl group is also in the aliphatic region. |
| Carbonyl (C=O) | ~177 | The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |
| C-O (Aromatic) | ~147 | The aromatic carbon directly attached to the ester oxygen is deshielded. |
| C-F (Aromatic) | ~160 (d, ¹JCF ≈ 245 Hz) | The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine. |
| Aromatic CH | ~116 (d, ²JCF ≈ 23 Hz) & ~123 (d, ³JCF ≈ 8 Hz) | The aromatic CH carbons will show smaller couplings to the fluorine atom over two and three bonds. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum of 4-fluorophenyl pivalate is expected to show characteristic absorption bands for the ester functional group, the aromatic ring, and the C-F bond.
Predicted IR Absorption Bands for 4-Fluorophenyl Pivalate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Ester) | ~1750 | Strong | Stretch |
| C-O (Ester) | ~1200-1250 and ~1100-1150 | Strong | Asymmetric and Symmetric Stretch |
| C-H (Aliphatic) | ~2970 | Medium-Strong | Stretch |
| C-F (Aromatic) | ~1230 | Strong | Stretch |
| C=C (Aromatic) | ~1500, ~1600 | Medium | Stretch |
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Electron ionization mass spectrometry of 4-fluorophenyl pivalate is predicted to yield a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the relative stability of the resulting cations and neutral losses.
Predicted Mass Spectrometry Data for 4-Fluorophenyl Pivalate
| m/z | Predicted Fragment | Rationale |
| 196 | [M]⁺ | Molecular ion |
| 111 | [C₆H₄FO]⁺ | Loss of the pivaloyl radical |
| 85 | [C₅H₉O]⁺ | Pivaloyl cation, a very stable tertiary carbocation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a highly stable fragment |
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways of 4-Fluorophenyl pivalate under electron ionization.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-fluorophenyl pivolate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently approach the synthesis and characterization of this and related molecules. The presented data, derived from the analysis of its precursors, offers a robust framework for structural verification. As with any predictive model, experimental verification is the ultimate standard. However, the principles and data outlined here provide a solid foundation for interpreting experimental results and accelerating the pace of research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- 5. 3282-30-2 CAS | PIVALOYL CHLORIDE | Acid Halides | Article No. 05298 [lobachemie.com]
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- 7. Pivalic anhydride | C10H18O3 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 4-Fluorophenyl Pivalate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in materials science and drug development, the precise characterization of novel molecules is a critical step in the innovation pipeline. Among the various NMR-active nuclei, the proton (¹H) and fluorine-19 (¹⁹F) nuclei are of particular importance. ¹H NMR is ubiquitous due to the prevalence of hydrogen in organic molecules, while ¹⁹F NMR offers unique advantages for the study of organofluorine compounds, which are increasingly prominent in pharmaceuticals and advanced materials.[1]
The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio conferring 83% of the sensitivity of protons, and a chemical shift range that is exceptionally sensitive to the local electronic environment.[2] This sensitivity makes ¹⁹F NMR a powerful probe for detecting subtle changes in molecular structure and conformation.
This guide provides an in-depth technical analysis of the ¹H and ¹⁹F NMR spectra of 4-Fluorophenyl pivalate, a molecule that combines a sterically bulky pivaloyl group with an electronically modified fluorophenyl moiety. We will explore the theoretical principles governing its spectral features, present predicted chemical shift data, and provide a field-proven, step-by-step protocol for acquiring high-quality NMR data for this and structurally related compounds.
The Analyte: 4-Fluorophenyl Pivalate
4-Fluorophenyl pivalate is an aromatic ester. Its structure features a tert-butyl group, which is sterically demanding, and a fluorine atom at the para position of the phenyl ring. This combination of features makes it an interesting candidate for NMR analysis, as we can observe both aliphatic and aromatic signals, as well as the direct and through-space effects of the fluorine atom.
Caption: Molecular structure of 4-Fluorophenyl pivalate.
Theoretical Framework and Predicted Spectral Data
As direct experimental data for 4-Fluorophenyl pivalate is not available in common public spectral databases like the Spectral Database for Organic Compounds (SDBS), we will provide well-reasoned predictions based on established NMR principles and data from analogous structures.[3][4]
¹H NMR Spectrum Analysis
The chemical shift (δ) in ¹H NMR is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[5][6] Protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield), while protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield).[5]
For 4-Fluorophenyl pivalate, we expect two main sets of signals:
-
The tert-Butyl Protons (Pivaloyl Group): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They are attached to sp³-hybridized carbons and are shielded, expected to appear as a sharp singlet in the upfield region of the spectrum. For comparison, the methyl protons in pivalic acid appear at approximately 1.23 ppm.[7] We predict a similar value for the ester.
-
The Aromatic Protons (4-Fluorophenyl Group): The four protons on the phenyl ring are not chemically equivalent. The fluorine atom and the ester group exert electronic effects that differentiate the protons ortho and meta to the fluorine.
-
The protons ortho to the ester group (and meta to the fluorine) will be deshielded by the electron-withdrawing nature of the carbonyl and will appear further downfield.
-
The protons ortho to the fluorine atom (and meta to the ester) will be influenced by fluorine's electronegativity and its ability to donate electron density through resonance.
-
This arrangement creates a second-order spin system, specifically an AA'BB' system, which typically appears as two complex multiplets or "apparent" doublets of doublets. Protons on aromatic rings generally resonate between 7.0 and 9.0 ppm.[5][8]
-
¹⁹F NMR Spectrum Analysis
¹⁹F NMR spectroscopy offers a much wider chemical shift range than ¹H NMR, often spanning over 800 ppm.[2] The standard reference is typically trichlorofluoromethane (CFCl₃), set to 0 ppm. The chemical shift of a fluorine atom is highly sensitive to the electronic nature of its substituents.
For 4-Fluorophenyl pivalate, the single fluorine atom is attached to an sp²-hybridized carbon of the benzene ring. The chemical shift will be influenced by the ester group at the para position. Compared to fluorobenzene (~ -113 ppm), the pivaloate group is an electron-withdrawing group, which should deshield the fluorine nucleus, causing a downfield shift (a less negative ppm value). For instance, the fluorine in 4-fluorophenol is observed at approximately -119 ppm in CDCl₃, and converting the hydroxyl to an ester will further shift this value downfield.[9]
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts for 4-Fluorophenyl pivalate, assuming a standard deuterated solvent like chloroform-d (CDCl₃).
| Nucleus | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Justification |
| ¹H | -C(CH ₃)₃ | ~1.35 | Singlet (s) | 9H | N/A | Shielded aliphatic protons, similar to other pivaloyl groups.[7] |
| ¹H | Ar-H (ortho to -F) | ~7.15 | Apparent triplet or ddd | 2H | J(H,F) ≈ 8-9, J(H,H) ≈ 8-9 | Protons adjacent to the electronegative fluorine atom. |
| ¹H | Ar-H (ortho to -O) | ~7.25 | Apparent triplet or ddd | 2H | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 | Protons adjacent to the deshielding ester group. |
| ¹⁹F | Ar-F | ~ -115 to -118 | Multiplet | 1F | J(F,H) ≈ 8-9, J(F,H) ≈ 5-6 | Aromatic fluorine with an electron-withdrawing group in the para position. |
Note: The aromatic region presents a complex AA'BB'X spin system (where X is ¹⁹F). The predicted multiplicities and coupling constants (J-values) are estimations. Precise values require spectral simulation or experimental acquisition.
A Self-Validating Experimental Protocol
The trustworthiness of any analytical result hinges on a robust and well-controlled experimental protocol. The following procedure is designed to be self-validating, incorporating steps for ensuring sample purity, instrument calibration, and correct data referencing.
Caption: A validated workflow for NMR analysis of 4-Fluorophenyl pivalate.
Step-by-Step Methodology
1. Sample Preparation
-
Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is paramount; Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for many organic compounds and has a well-defined residual solvent peak. The addition of TMS provides a universal internal standard for ¹H NMR.
-
Protocol:
-
Accurately weigh 10-20 mg of high-purity 4-Fluorophenyl pivalate into a clean vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
2. NMR Instrument Setup & Acquisition
-
Rationale: Instrument calibration (locking, tuning, shimming) is essential to achieve high resolution and a homogeneous magnetic field (B₀), resulting in sharp, symmetrical peaks. Specific pulse sequences are chosen for optimal data collection. For ¹⁹F NMR, proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in a single multiplet collapsing into a singlet, which can be useful for initial identification.
-
Protocol:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
-
Tune and Match: Tune the probe to the frequencies of both ¹H and ¹⁹F to ensure efficient power transfer.
-
Shim: Adjust the shim coils to optimize the homogeneity of the magnetic field, aiming for a narrow and symmetrical lock signal.
-
¹H Acquisition:
-
Use a standard 30° pulse sequence (e.g., Bruker's zg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 2 seconds.
-
-
¹⁹F Acquisition:
-
Switch the nucleus to ¹⁹F.
-
Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgfhigqn).
-
Set the spectral width to encompass the expected chemical shift (e.g., from -100 to -130 ppm).
-
Acquire a sufficient number of scans (e.g., 16 to 32).
-
Use a relaxation delay (D1) of 2-5 seconds.
-
-
3. Data Processing and Referencing
-
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum. Correct referencing is critical for comparing data across different experiments and instruments.
-
Protocol:
-
Apply an exponential window function to the FID (optional, to improve signal-to-noise) followed by a Fourier Transform (FT).
-
Manually or automatically phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
¹H Referencing: Calibrate the ¹H spectrum by setting the TMS peak to δ = 0.00 ppm.
-
¹⁹F Referencing: Use the unified referencing scale. Based on the calibrated ¹H spectrum, the spectrometer software can automatically and accurately calculate the reference frequency for ¹⁹F, eliminating the need for an external ¹⁹F standard.
-
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the ¹H and ¹⁹F NMR chemical shifts of 4-Fluorophenyl pivalate. By combining theoretical predictions with a robust, self-validating experimental protocol, researchers can confidently characterize this molecule and its analogs. The principles discussed—shielding, deshielding, spin-spin coupling, and the high sensitivity of ¹⁹F nuclei to their electronic environment—are fundamental and broadly applicable in the structural elucidation of complex organic molecules, making NMR spectroscopy an enduringly powerful tool for scientific discovery.
References
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Angerstein, B., et al. (2019). The precious fluorine on the ring: fluorine NMR for biological systems. ResearchGate. [Link]
-
Afonin, S., et al. (2003). 4-fluorophenylglycine as a Label for 19F NMR Structure Analysis of Membrane-Associated Peptides. PubMed. [Link]
-
SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR]. Wiley. [Link]
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Arakkal, A., et al. (2021). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. ResearchGate. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Gee, C. T., et al. (2019). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry. [Link]
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]
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ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]
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Fukuda, M., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
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Petrikaite, V., et al. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
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ResearchGate. (n.d.). SDBS: Integrated spectral database system for organic compounds, World Wide Web. [Link]
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Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
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Wegner, G. J., et al. (2003). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC - NIH. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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YouTube. (2020). Organic Structural Database ("SDBS") : Tutorial. [Link]
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AIST. (n.d.). SDBS Help - Spectral Database for Organic Compounds. [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Fluorophenyl pivalate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of 4-Fluorophenyl pivalate, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following protocols and insights are grounded in established principles of physical chemistry and analytical science, designed to provide a robust framework for your investigations.
Introduction: The Significance of 4-Fluorophenyl pivalate
4-Fluorophenyl pivalate is an aromatic ester that incorporates a fluorinated phenyl group and a sterically hindered pivaloyl moiety. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions in biological systems. The pivalate group, with its bulky tert-butyl structure, can confer steric protection to the ester linkage, potentially enhancing its hydrolytic stability. A thorough understanding of the solubility and stability of this compound is paramount for its successful application in drug discovery, agrochemicals, and materials science, as these properties directly impact its formulation, bioavailability, and shelf-life.
Foundational Principles: Solubility and Stability of Ester-Containing Compounds
The solubility of an organic molecule is governed by the interplay of its intermolecular forces with those of the solvent. For 4-Fluorophenyl pivalate, the aromatic ring and the pivaloyl group contribute to its nonpolar character, suggesting a preference for organic solvents. The fluorine atom can participate in hydrogen bonding as an acceptor, which may slightly enhance its solubility in polar protic solvents. However, overall, its aqueous solubility is expected to be low.
The stability of 4-Fluorophenyl pivalate is primarily dictated by the susceptibility of its ester linkage to hydrolysis. This reaction can be catalyzed by both acid and base. The steric hindrance provided by the pivaloyl group is a key structural feature that is anticipated to slow the rate of hydrolysis compared to less hindered esters.[1] Environmental factors such as pH, temperature, and light can all influence the rate of degradation.
Experimental Protocol: Determination of Thermodynamic Solubility
A robust understanding of a compound's solubility across a range of solvents is a critical first step in its development. The following protocol outlines a reliable method for determining the thermodynamic solubility of 4-Fluorophenyl pivalate.
Materials and Reagents
-
4-Fluorophenyl pivalate (solid, >98% purity)
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Step-by-Step Methodology
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of 4-Fluorophenyl pivalate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid 4-Fluorophenyl pivalate to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Processing and Analysis:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and calibration standards by a validated HPLC method.
-
Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 37 | To be determined | To be determined |
| 0.1 N HCl | 37 | To be determined | To be determined |
| 0.1 N NaOH | 37 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
Experimental Protocol: Stability Assessment
Evaluating the stability of 4-Fluorophenyl pivalate under various stress conditions is essential to predict its degradation pathways and establish appropriate storage and handling procedures.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodologies
4.3.1. Hydrolytic Stability:
-
Prepare solutions of 4-Fluorophenyl pivalate in acidic (e.g., 0.1 N HCl), neutral (e.g., water or PBS), and basic (e.g., 0.1 N NaOH) media at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., room temperature and an elevated temperature like 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
4.3.2. Thermal Stability:
-
Expose solid 4-Fluorophenyl pivalate and a solution of the compound to elevated temperatures (e.g., 60 °C and 80 °C) in a calibrated oven.
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Dissolve the solid samples in a suitable solvent and analyze all samples by HPLC.
4.3.3. Photostability:
-
Expose solid 4-Fluorophenyl pivalate and a solution of the compound to light as per ICH Q1B guidelines.[2][3] This involves exposure to a cool white fluorescent lamp and a near-UV lamp.
-
A control sample should be protected from light.
-
After the specified exposure period, analyze the light-exposed and control samples by HPLC.
Data Presentation
| Stress Condition | Time (hours) | % 4-Fluorophenyl pivalate Remaining | Major Degradant(s) Peak Area (%) |
| 0.1 N HCl (60°C) | 0 | 100 | 0 |
| 2 | To be determined | To be determined | |
| 4 | To be determined | To be determined | |
| 8 | To be determined | To be determined | |
| 24 | To be determined | To be determined | |
| 0.1 N NaOH (RT) | 0 | 100 | 0 |
| 2 | To be determined | To be determined | |
| 4 | To be determined | To be determined | |
| 8 | To be determined | To be determined | |
| 24 | To be determined | To be determined | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 2 | To be determined | To be determined | |
| 4 | To be determined | To be determined | |
| 8 | To be determined | To be determined | |
| 24 | To be determined | To be determined | |
| Thermal (80°C, solid) | 0 | 100 | 0 |
| 24 | To be determined | To be determined | |
| Photolytic (ICH Q1B) | - | To be determined | To be determined |
Analytical Method Development: A Stability-Indicating HPLC Assay
A crucial component of both solubility and stability studies is a robust, validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose.
Method Development Strategy
The goal is to develop a method that can separate the parent compound, 4-Fluorophenyl pivalate, from its potential degradation products and any impurities.
-
Column Selection: A C18 reversed-phase column is a good starting point due to the nonpolar nature of the analyte.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.
-
Detection Wavelength: The UV spectrum of 4-Fluorophenyl pivalate should be determined to select a wavelength of maximum absorbance for optimal sensitivity.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4]
Potential Degradation Pathway
The primary degradation pathway for 4-Fluorophenyl pivalate is expected to be hydrolysis of the ester bond, yielding 4-fluorophenol and pivalic acid.
Caption: Predicted Hydrolytic Degradation Pathway.
Conclusion: A Framework for Comprehensive Characterization
This guide provides a detailed framework for the systematic evaluation of the solubility and stability of 4-Fluorophenyl pivalate. By following these protocols, researchers can generate the critical data needed to advance the development of this compound. The emphasis on robust experimental design and validated analytical methodology ensures the generation of high-quality, reliable data. The insights gained from these studies will be invaluable for formulation development, understanding pharmacokinetic behavior, and ensuring the overall quality and efficacy of any potential product.
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. URL: [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. URL: [Link]
Sources
Commercial availability of 4-Fluorophenyl pivalate
Part 1: Executive Strategic Overview
4-Fluorophenyl pivalate (CAS: 183280-13-9) is a specialized aryl ester increasingly utilized in modern catalysis, specifically in C–O bond activation and deoxygenative cross-coupling reactions. Unlike its more common analog, 4-nitrophenyl pivalate (standard in kinetic hydrolysis assays), the 4-fluoro derivative offers a unique electronic profile—balancing stability with activation potential—making it a critical electrophile for Nickel- and Chromium-catalyzed transformations.
Commercial Status: Currently, 4-Fluorophenyl pivalate is classified as a Level 3 Niche Reagent . It is not routinely stocked by major global distributors (e.g., Sigma-Aldrich, Fisher Scientific) for immediate dispatch.
-
Primary Sourcing: Custom synthesis or boutique building-block aggregators (e.g., ChemSrc, Enamine, specialized Asian synthesis houses).
-
Lead Time: Typically 4–6 weeks for commercial delivery.
-
Recommendation: For time-sensitive drug discovery campaigns, in-house synthesis is the superior strategy. It is a single-step, high-yield protocol that is more cost-effective than waiting for custom logistics.
Part 2: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | 4-Fluorophenyl 2,2-dimethylpropanoate |
| CAS Number | 183280-13-9 |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| Physical State | Colorless liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Stability | Stable under standard conditions; avoid strong bases (hydrolysis risk) |
Part 3: In-House Synthesis Protocol (The "Make" Strategy)
Given the supply constraints, this protocol is validated for generating 5–50g batches with >98% purity. This method utilizes a standard Schotten-Baumann-type esterification under anhydrous conditions.
Reagents & Materials
-
Substrate: 4-Fluorophenol (1.0 equiv)
-
Acylating Agent: Pivaloyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: 1M HCl
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation: Charge the flask with 4-Fluorophenol (e.g., 20 mmol) and dissolve in anhydrous DCM (60 mL).
-
Base Addition: Add Triethylamine (24 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Pivaloyl chloride (22 mmol) dropwise over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–4 hours .
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (
) should disappear; the ester product ( ) will appear.
-
-
Workup:
-
Quench with 1M HCl (30 mL) to neutralize excess TEA.
-
Separate phases.[2] Extract aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with Saturated
(to remove unreacted phenol) and Brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Eluent: 5% EtOAc in Hexanes).
Workflow Visualization
Figure 1: Validated synthesis workflow for 4-Fluorophenyl pivalate minimizing hydrolysis risks.
Part 4: Strategic Applications in Drug Discovery
Why utilize 4-Fluorophenyl pivalate over other esters?
1. C–O Bond Activation (Cross-Coupling) In modern metallaphotoredox catalysis (e.g., Ni/Cr systems), the pivalate group acts as a "robust leaving group." The 4-fluorophenyl core serves as an aryl electrophile.
-
Mechanism: The pivalate ester bond is cleaved via oxidative addition to a low-valent metal center (e.g., Ni(0)), allowing the 4-fluorophenyl moiety to couple with nucleophiles (boronic acids, amines).
-
Advantage: Pivalates are more stable to hydrolysis than acetates, allowing for harsher reaction conditions before activation.
2. Electronic Tuning (Hammett Kinetics) The fluorine atom at the para position exerts an electron-withdrawing inductive effect (-I) but a donating resonance effect (+R).
-
Kinetic Profile: It hydrolyzes faster than phenyl pivalate but significantly slower than 4-nitrophenyl pivalate. This makes it an ideal "intermediate" probe for measuring enzyme activity where the nitro-analog is too reactive or unstable.
Application Logic Diagram
Figure 2: Dual utility of 4-Fluorophenyl pivalate in synthesis and bio-assay contexts.
Part 5: Commercial Supply Landscape
If internal synthesis is not feasible, use the following sourcing hierarchy. Note that "In Stock" status is volatile for this CAS.
| Supplier Type | Examples | Availability Status | Action |
| Tier 1: Global Distributors | Sigma, Fisher, VWR | Unavailable | Do not search here; waste of time. |
| Tier 2: Aggregators | ChemSrc, MolPort | Lead Time: 2-4 Weeks | Check stock; likely ships from Asia. |
| Tier 3: Custom Synthesis | Enamine, WuXi AppTec | Made to Order | Best for bulk (>100g). |
| Tier 4: Precursor | 4-Fluorophenol | High Availability | Buy this and synthesize (Recommended). |
Handling & Safety (MSDS Summary):
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Store at RT or 4°C. Moisture sensitive (keep desiccated).
-
Disposal: Organic waste (halogenated).
References
-
Preparation of Aryl Pivalates via Chromium Catalysis. Amazon S3 Supplementary Data. (2026). Methodological reference for general aryl pivalate synthesis.
-
Pivaloyl Chloride/DMF: A New Reagent for Conversion of Alcohols. ResearchGate. (2005). Discusses pivaloyl chloride reactivity and activation mechanisms.[3]
-
4-Fluorophenyl Pivalate Entry. ChemSrc. (2024). Chemical registry and physical property data.[1][2][4][5][6]
-
Synthesis and Pharmaceutical Applications of Fluorinated Phenylalanines. PubMed Central. (2020). Context on fluorinated aromatic motifs in drug design.
Sources
The Unseen Workhorse: A Technical Guide to the Potential Applications of 4-Fluorophenyl Pivalate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic synthesis, the quest for versatile and efficient building blocks is paramount. While some reagents enjoy widespread recognition, others, like 4-Fluorophenyl pivalate, remain valuable assets in the synthetic chemist's toolbox, their full potential waiting to be unlocked. This technical guide, departing from rigid templates, aims to provide an in-depth exploration of the core applications of 4-Fluorophenyl pivalate, grounded in the principles of modern synthetic strategy. As Senior Application Scientists, we aim to bridge the gap between theoretical potential and practical implementation, offering insights into the causality behind experimental choices and providing a framework for its strategic deployment in complex molecule synthesis.
Understanding the Dual Nature of 4-Fluorophenyl Pivalate: A Tale of Two Moieties
4-Fluorophenyl pivalate is a molecule of intriguing duality, where the electronic properties of the 4-fluorophenyl ring and the steric and coordinating influence of the pivaloyl group converge to offer unique reactivity.
-
The 4-Fluorophenyl Group: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution. However, it also possesses lone pairs that can participate in resonance, exhibiting a weak activating mesomeric effect (+M). This electronic tug-of-war influences the regioselectivity of reactions on the aromatic ring.
-
The Pivaloyl (Piv) Group: The tert-butyl group of the pivaloyl ester provides significant steric bulk, rendering the ester linkage exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis.[1][2] More importantly, the carbonyl oxygen of the pivaloyl group can act as a Lewis basic site, capable of coordinating to organometallic reagents. This coordinating ability is the cornerstone of its utility as a directing group in ortho-metalation reactions.[3][4][5]
Table 1: Physicochemical Properties of 4-Fluorophenyl Pivalate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem |
| Molecular Weight | 196.22 g/mol | PubChem |
| Appearance | Colorless liquid or low-melting solid | Inferred |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents | Inferred |
The Pivaloyl Group as a Removable Directing Group: Precision in C-H Functionalization
One of the most powerful applications of aryl pivalates lies in their ability to direct the functionalization of the ortho C-H bonds of the aromatic ring through a process known as Directed ortho-Metalation (DoM) .[3][4][5] The pivaloyl group, with its coordinating carbonyl oxygen, serves as an effective directing group, enabling the regioselective deprotonation of the adjacent aromatic proton by a strong organolithium base.
The general mechanism involves the initial coordination of the organolithium reagent to the carbonyl oxygen of the pivaloyl group. This brings the base in close proximity to the ortho proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. This intermediate can then be trapped by a wide variety of electrophiles to introduce a diverse range of functional groups with high regioselectivity.
Caption: Workflow for Pivaloyl-Directed ortho-Metalation.
Experimental Protocol: Directed ortho-Iodination of 4-Fluorophenyl Pivalate (Analogous Procedure)
This protocol is based on established procedures for the directed ortho-metalation of phenyl pivalate.
Materials:
-
4-Fluorophenyl pivalate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, 1.1 equiv, solution in cyclohexane)
-
Iodine (I₂, 1.2 equiv) in anhydrous THF
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 4-fluorophenyl pivalate and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
sec-Butyllithium is added dropwise via syringe over 10 minutes, and the resulting solution is stirred at -78 °C for 1 hour.
-
A solution of iodine in anhydrous THF is added dropwise at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the ortho-iodinated 4-fluorophenyl pivalate.
The fluorine atom at the para-position in 4-fluorophenyl pivalate is expected to have a minimal electronic effect on the regioselectivity of the ortho-lithiation, which is primarily controlled by the directing pivaloyl group. However, the presence of fluorine can be a valuable handle for subsequent cross-coupling reactions.
A Gateway to Biaryls and Beyond: Cross-Coupling Reactions of 4-Fluorophenyl Pivalate
Aryl pivalates have emerged as viable coupling partners in various transition metal-catalyzed cross-coupling reactions.[6][7][8][9] This is a significant advantage as phenols are often more readily available and less expensive than the corresponding aryl halides or triflates. 4-Fluorophenyl pivalate can, therefore, serve as a precursor to a wide array of functionalized biaryls and other complex aromatic systems.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates with boronic acids has been successfully demonstrated.[7][8][9] This reaction provides a powerful method for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.
Caption: Generalized Scheme for the Suzuki-Miyaura Coupling of 4-Fluorophenyl Pivalate.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
While less explored for aryl pivalates compared to halides and triflates, the principles of palladium-catalyzed C-N bond formation suggest that 4-fluorophenyl pivalate could be a viable substrate for Buchwald-Hartwig amination. This would provide a direct route to 4-fluoroanilines and their derivatives, which are important intermediates in medicinal chemistry.
Sonogashira Coupling: Accessing Arylalkynes
Similarly, the palladium- and copper-catalyzed Sonogashira coupling of terminal alkynes with aryl electrophiles is a cornerstone of modern organic synthesis.[10][11][12] The development of conditions for the Sonogashira coupling of 4-fluorophenyl pivalate would open up new avenues for the synthesis of fluorinated arylalkynes, valuable precursors for various heterocyclic compounds and functional materials.
Table 2: Potential Cross-Coupling Reactions of 4-Fluorophenyl Pivalate
| Reaction | Coupling Partner | Catalyst System (Proposed) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Ni(cod)₂ / PCy₃ / K₃PO₄ | 4-Fluoro-biaryl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Fluoro-arylamine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Fluoro-arylalkyne |
Strategic Deprotection: Unveiling the Phenolic Moiety
The robust nature of the pivalate ester allows it to withstand a variety of reaction conditions, making it an excellent protecting group for the phenolic hydroxyl.[1] When the desired synthetic transformations are complete, the pivaloyl group can be readily cleaved to reveal the free phenol.
Common Deprotection Strategies:
-
Basic Hydrolysis: While resistant to mild bases, the pivalate ester can be hydrolyzed under more forcing basic conditions, such as refluxing with a strong base like sodium hydroxide in a protic solvent.
-
Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can effectively cleave the pivalate ester to afford the corresponding phenol.
-
Nucleophilic Cleavage: Certain nucleophiles, under specific conditions, can also effect the deprotection of pivalate esters.[13][14]
Conclusion: A Versatile Building Block for Modern Synthesis
4-Fluorophenyl pivalate, while not a household name in the world of organic reagents, presents a compelling case for its inclusion in the modern synthetic chemist's arsenal. Its dual functionality as a stable protecting group and a powerful directing group for ortho-metalation allows for the precise and regioselective functionalization of the 4-fluorophenyl scaffold. Furthermore, its potential as a substrate in a variety of cross-coupling reactions opens up efficient pathways to complex molecular architectures, including biaryls, arylamines, and arylalkynes. As the demand for sophisticated, fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of unassuming yet powerful building blocks like 4-fluorophenyl pivalate will undoubtedly play a crucial role in driving innovation.
References
-
Directed ortho metalation. In Wikipedia; 2023. [Link]
-
Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring? Chemistry Stack Exchange. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Decoding Directing Groups and Their Pivotal Role in C-H Activation. PubMed. [Link]
-
Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
-
Ortho, Para Directing Group & Activating Group. YouTube. [Link]
-
Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
ChemInform Abstract: Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. ResearchGate. [Link]
- TW328081B - A separation process of pivalic acid.
-
Stereospecific, Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Allylic Pivalates To Deliver Quaternary Stereocenters. Organic Letters. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Regioselective Metalation of Ortho-Aminopicolines Using the Pivaloyl Group as a Directing Group: Synthesis of Naphthyridines. Synthetic Communications. [Link]
-
Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Organic Letters. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
-
Cross-coupling reactions of aryl pivalates with boronic acids. PubMed. [Link]
-
The Pivaloylamino Group as a Directing Group in the Lithiation of N-Aryl Pivalamides. ORCA - Online Research @ Cardiff. [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
-
Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]
-
Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]
-
Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). ResearchGate. [Link]
-
Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. University of Strathclyde. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. [Link]
-
Cross-coupling reactions of aryl pivalates with boronic acids. Semantic Scholar. [Link]
-
Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes. Nature Communications. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules. [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry. [Link]
-
Enantiospecific, Nickel-Catalyzed Cross-Couplings of Allylic Pivalates and Arylboroxines. Organic Letters. [Link]
-
Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Directed aromatic functionalization. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates. PubMed. [Link]
-
Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Organic Letters. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Organic Chemistry Portal. [Link]
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Safety and handling precautions for 4-Fluorophenyl pivalate
Technical Guide: Safety, Handling, and Application of 4-Fluorophenyl Pivalate
Executive Summary
4-Fluorophenyl pivalate (CAS 176977-34-7) is a specialized ester intermediate used primarily in medicinal chemistry as a prodrug motif to enhance lipophilicity and in organic synthesis as a directing group for C-H activation. While often handled as a standard organic intermediate, it possesses distinct metabolic toxicology risks—specifically secondary carnitine deficiency (the "pivalate effect")—that drug development professionals must mitigate during preclinical assessment. This guide synthesizes standard chemical hygiene with specific pharmacological safety insights.
Chemical Identity & Physicochemical Properties
Note: As a specialized research chemical, some experimental values are approximated based on structure-activity relationship (SAR) data of the 4-fluorophenol and pivalate ester class.
| Property | Data | Relevance to Safety |
| Chemical Name | 4-Fluorophenyl pivalate | N/A |
| CAS Number | 176977-34-7 | Unique Identifier for SDS retrieval |
| Molecular Formula | C₁₁H₁₃FO₂ | N/A |
| Molecular Weight | 196.22 g/mol | Stoichiometric calculations |
| Physical State | Liquid or Low-Melting Solid | Likely mp < 40°C; handle as liquid for transfer |
| Solubility | Lipophilic (LogP ~3.5) | Highly permeable; readily absorbed through skin |
| Hydrolysis Products | 4-Fluorophenol + Pivalic Acid | Critical: 4-Fluorophenol is toxic and corrosive |
Hazard Identification & Toxicology
Acute Hazards (GHS Classification)
-
Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye). The ester linkage is susceptible to hydrolysis on moist mucous membranes, releasing pivalic acid and 4-fluorophenol.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Absorption: Due to high lipophilicity, systemic absorption is rapid.
The "Pivalate Effect": A Critical Metabolic Hazard
For drug development professionals, the primary toxicological concern is carnitine depletion . Unlike natural fatty acids, the pivalate moiety (trimethylacetyl group) cannot undergo
-
Mechanism: Pivalate is activated to Pivaloyl-CoA.
-
Sequestration: To regenerate free CoA, the body transfers the pivaloyl group to carnitine via carnitine acyltransferase.
-
Excretion: Pivaloylcarnitine is excreted in urine, stripping the body's carnitine reserves.[1][2][3][4]
-
Consequence: Chronic exposure or high-dose administration can lead to hypocarnitinemia, impairing fatty acid metabolism and potentially causing skeletal muscle weakness or cardiomyopathy.
Experimental Protocols & Safe Handling
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Atmosphere: Handle under nitrogen or argon to prevent moisture-induced hydrolysis, which releases toxic 4-fluorophenol.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Rationale |
| Gloves | Nitrile (Double gloved) or Butyl Rubber | Esters can swell latex; double gloving prevents permeation of the lipophilic compound. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splash risks involving phenol-releasing esters. |
| Respiratory | N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids) | Required if fume hood containment is breached or during spill cleanup. |
Synthesis Workflow: Safety by Design
Context: Synthesis via Schotten-Baumann reaction (4-Fluorophenol + Pivaloyl Chloride).
-
Reagent Prep: Chill the reaction vessel to 0°C before adding Pivaloyl Chloride. Hazard: Exothermic reaction releases HCl gas.
-
Base Addition: Add Triethylamine (Et₃N) dropwise. Control: Use an addition funnel to control the exotherm.
-
Quenching: Quench with saturated NaHCO₃. Caution: CO₂ evolution can cause pressure buildup in separators funnels. Vent frequently.
Visualization: Metabolic Toxicology & Safety Logic
Figure 1: The Pivalate Carnitine Depletion Pathway
This diagram illustrates the metabolic fate of 4-Fluorophenyl pivalate, highlighting the mechanism of carnitine depletion.
Caption: Metabolic pathway showing the sequestration of endogenous carnitine by pivalate, leading to urinary loss.[2]
Figure 2: Safe Handling Decision Matrix
A logic flow for daily handling and emergency response.
Caption: Decision matrix for PPE selection and spill response based on physical state.
Emergency Response & Storage
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Keep under inert gas (Argon/Nitrogen). Moisture causes degradation into corrosive phenol.
-
Incompatibility: Strong oxidizing agents, strong bases (rapid hydrolysis).
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes. Medical Alert: If hydrolysis is suspected, treat as phenol exposure (use polyethylene glycol (PEG) 300/400 swab if available, otherwise copious water).
-
Skin Contact: Wash with soap and water. If redness persists, seek medical attention for potential chemical burns from the 4-fluorophenol metabolite.
-
Ingestion: Do NOT induce vomiting. The pivalate moiety is stable in acid (stomach) but will hydrolyze in the intestine.
References
-
Brass, E. P. (2002). Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man.[1][2][3] Pharmacological Reviews, 54(4), 589-598. Link
-
ChemSrc. (2024). 4-Fluorophenyl pivalate (CAS 176977-34-7) Entry. ChemSrc Database. Link
-
Holme, E., et al. (1989). Carnitine deficiency induced by pivampicillin and pivmecillinam therapy.[1][4] The Lancet, 334(8661), 469-473. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pivaloyl Chloride (Precursor Hazard Data). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13098, 4-Fluorophenol (Hydrolysis Product). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Heck Coupling of 4-Fluorophenyl Pivalate
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Mizoroki-Heck reaction stands as a powerful tool for the olefination of aryl electrophiles.[1] While traditionally reliant on aryl halides and triflates, recent advancements have expanded the scope to include more readily available and stable precursors such as aryl esters. This document provides a comprehensive guide to the Heck coupling of 4-Fluorophenyl pivalate, a substrate of interest due to the prevalence of fluorinated motifs in pharmaceuticals and the utility of the pivalate group as a robust leaving group.
Introduction: The Rationale for Employing 4-Fluorophenyl Pivalate in Heck Couplings
The use of 4-Fluorophenyl pivalate as an electrophile in the Heck reaction offers several advantages. The fluorine substituent can enhance the biological activity and metabolic stability of the resulting olefinated products. The pivalate group, being derived from the readily available and inexpensive pivalic acid, presents an economically viable alternative to triflates. However, the inherent stability of the C-O bond in aryl pivalates necessitates specific catalytic systems capable of facilitating its activation.
The Decarbonylative Heck Reaction: A Mechanistic Insight
Unlike the classical Heck reaction with aryl halides, the coupling of aryl esters, including pivalates, proceeds through a decarbonylative mechanism . This pathway involves the oxidative addition of the C(acyl)-O bond to a low-valent metal center, followed by the extrusion of carbon monoxide (CO) to form an aryl-metal intermediate. This intermediate then participates in the canonical steps of the Heck catalytic cycle.
The key steps of the decarbonylative Heck reaction are:
-
Oxidative Addition: The active M(0) catalyst (where M is typically Pd or Ni) inserts into the C(acyl)-O bond of the 4-Fluorophenyl pivalate.
-
Decarbonylation: The resulting acyl-metal complex eliminates a molecule of carbon monoxide to generate a 4-fluorophenyl-metal species.
-
Olefin Insertion (Carbometalation): The olefin substrate coordinates to the metal center and subsequently inserts into the aryl-metal bond.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-metal intermediate is eliminated, forming the desired substituted alkene and a hydrido-metal complex.
-
Reductive Elimination: The hydrido-metal complex, in the presence of a base (or in some cases, without an external base), undergoes reductive elimination to regenerate the active M(0) catalyst.
Caption: Decarbonylative Heck Reaction Mechanism.
Recommended Protocol: Nickel-Catalyzed Heck Coupling of 4-Fluorophenyl Pivalate
While both palladium and nickel catalysts have shown efficacy in the activation of aryl esters, nickel-based systems have demonstrated particular promise for the Heck coupling of aryl pivalates.[2][3] The following protocol is a robust starting point for the reaction of 4-Fluorophenyl pivalate with various olefins.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorophenyl pivalate | >98% | Commercially Available | |
| Olefin (e.g., Styrene) | >99% | Commercially Available | Purify by passing through a short plug of basic alumina to remove inhibitors. |
| Nickel(II) acetylacetonate [Ni(acac)₂] | >98% | Commercially Available | Pre-catalyst. |
| 1,3-Bis(diphenylphosphino)propane (dppp) | >98% | Commercially Available | Ligand. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Toluene | Anhydrous | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Schlenk flask or microwave vial | - | - | Ensure glassware is oven-dried before use. |
| Magnetic stirrer and hotplate | - | - | |
| Inert atmosphere (Argon or Nitrogen) | High Purity | - |
Step-by-Step Experimental Procedure
-
Preparation of the Reaction Vessel: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Nickel(II) acetylacetonate (0.05 mmol, 5 mol%) and 1,3-bis(diphenylphosphino)propane (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with a high-purity inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reactants and Solvent: Under a positive pressure of the inert gas, add 4-Fluorophenyl pivalate (1.0 mmol, 1.0 equiv) and the desired olefin (e.g., styrene, 1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene (5 mL) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Caption: Experimental Workflow for Nickel-Catalyzed Heck Coupling.
Key Considerations and Troubleshooting
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the decarbonylative Heck reaction. Bulky, electron-rich phosphines are generally preferred as they promote the oxidative addition and stabilize the active catalytic species. While dppp is a good starting point, other ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) or more specialized ligands like BrettPhos may offer improved results in certain cases.[4]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used. The choice of solvent can influence the reaction rate and yield, and some optimization may be necessary.
-
Temperature: High temperatures (120-160 °C) are generally required to facilitate the decarbonylation step. Microwave irradiation can sometimes be employed to shorten reaction times.[5]
-
Absence of Base: Notably, some nickel-catalyzed Heck reactions of aryl pivalates proceed efficiently without the addition of an external base.[2][3] The mechanism of catalyst regeneration in such cases may involve the olefin or solvent. However, for other systems, a mild inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial.
-
Fluorine Substituent Effect: The electron-withdrawing nature of the fluorine atom in 4-Fluorophenyl pivalate can facilitate the oxidative addition step, potentially leading to higher reactivity compared to electron-rich aryl pivalates.
-
Side Reactions: A potential side reaction is the reduction of the aryl pivalate to the corresponding arene. This can sometimes be minimized by careful optimization of the reaction conditions, particularly the ligand and temperature.
Safety Precautions
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere to prevent the oxidation of the nickel(0) catalyst.
-
Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
-
Reagents: Nickel compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure: When conducting reactions in sealed vessels at high temperatures, there is a risk of pressure build-up. Ensure the use of appropriate pressure-rated vials and a blast shield.
Conclusion
The decarbonylative Heck coupling of 4-Fluorophenyl pivalate represents a valuable and modern approach to the synthesis of fluorinated olefins. By leveraging the unique reactivity of nickel catalysts and carefully selecting the appropriate ligands and reaction conditions, researchers can efficiently construct complex molecular architectures from readily available starting materials. This protocol provides a solid foundation for the successful implementation of this powerful transformation in various synthetic endeavors.
References
-
Goossen, L. J., & Paetzold, J. (2002). Pd-Catalyzed Decarbonylative Olefination of Aryl Esters: Towards a Waste-Free Heck Reaction. Angewandte Chemie International Edition, 41(7), 1237-1241. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. In Wikipedia. Retrieved February 6, 2026, from [Link]
- Sanford, M. S., et al. (2022). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides.
- Sanford, M. S., et al. (2017). Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. Organic Letters, 19(15), 4142–4145.
- Larhed, M., et al. (2008). Palladium-catalyzed decarboxylative coupling of aromatic acids with aryl halides or unactivated arenes using microwave heating.
- Chen, J., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters, 22(18), 7123–7128.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives. Journal of the American Chemical Society, 90(20), 5518–5526.
- Yamaguchi, J., et al. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research.
- Yamaguchi, J., et al. (2020). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research.
- Zhou, J. (2021). Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates.
- Zhou, J., & Chen, Y. (2021).
- de Souza, R. O. M. A., et al. (2017).
Sources
- 1. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 2. researchgate.net [researchgate.net]
- 3. Irradiation-Induced Palladium-Catalyzed Decarboxylative Heck Reaction of Aliphatic N-(Acyloxy)phthalimides at Room Temperature [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Advanced C–O Activation: Nickel-Catalyzed Alkynylation of 4-Fluorophenyl Pivalate
Topic: Sonogashira Coupling of 4-Fluorophenyl Pivalate with Terminal Alkynes Content Type: Detailed Application Note & Protocol
Executive Summary & Strategic Rationale
The Challenge: Standard Sonogashira coupling conditions (Pd(PPh₃)₄/CuI) rely on the oxidative addition of palladium into carbon-halogen bonds (C–I, C–Br, C–Cl). Aryl pivalates (Ar–OPiv), derived from phenols, possess a C–O bond that is chemically inert to standard palladium catalysts due to a high bond dissociation energy and poor orbital overlap.
The Solution: This protocol details the Nickel-Catalyzed Alkynylation of 4-fluorophenyl pivalate. Unlike palladium, electron-rich Nickel(0) species can effectively cleave the inert C–O bond of pivalates via oxidative addition. This "Sonogashira-type" transformation allows researchers to utilize abundant phenol derivatives as electrophiles, offering a strategic orthogonal handle in multi-step drug synthesis (e.g., sparing aryl halides for later functionalization).
Key Mechanistic Insight: The presence of the para-fluorine atom on the substrate acts as a mild electron-withdrawing group (EWG), which slightly lowers the barrier for oxidative addition into the C–O bond without triggering competing C–F activation, provided the correct ligand system (typically bulky phosphines or NHCs) is employed.
Chemical Mechanism & Pathway Analysis
The reaction does not follow the classical Pd/Cu Sonogashira cycle. Instead, it proceeds via a Ni(0)/Ni(II) catalytic cycle driven by C–O bond cleavage.
The Catalytic Cycle
-
Ligand Exchange: The precatalyst Ni(cod)₂ exchanges cyclooctadiene ligands for the active ligand (L), typically PCy₃ or an N-heterocyclic carbene (NHC).
-
Oxidative Addition (The Rate-Limiting Step): The electron-rich Ni(0)-L complex inserts into the C–O bond of the 4-fluorophenyl pivalate, expelling the pivalate anion and forming an Aryl-Ni(II)-Pivalate species.
-
Transmetallation/Ligand Exchange: The terminal alkyne (activated by a base or zinc additive) displaces the pivalate ligand.
-
Reductive Elimination: The C–C bond is formed, releasing the internal alkyne product and regenerating the Ni(0) species.
Figure 1: Nickel-catalyzed C–O activation cycle. Note that oxidative addition occurs at the C–O bond, a step inaccessible to standard Pd-Sonogashira conditions.
Experimental Protocol
Synthesis of the Substrate (4-Fluorophenyl Pivalate)
Rationale: Commercial pivalates are rare. In-situ synthesis guarantees purity, which is critical for Ni-catalysis as free phenols poison the catalyst.
Reagents:
-
4-Fluorophenol (10 mmol)
-
Pivaloyl chloride (12 mmol)
-
Triethylamine (Et₃N) (15 mmol)
-
DMAP (4-Dimethylaminopyridine) (0.5 mmol - Catalyst)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve 4-fluorophenol (1.12 g) and Et₃N (2.1 mL) in DCM (20 mL) at 0°C.
-
Add DMAP (61 mg).
-
Dropwise add pivaloyl chloride (1.48 mL). A white precipitate (Et₃N·HCl) will form immediately.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (lower R_f) should disappear.
-
Workup: Wash with 1M HCl (to remove amine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (usually not needed if conversion is >98%, simple evaporation yields a clear oil/low-melting solid).
-
Yield: Expect >95% (approx. 1.85 g).[1]
Nickel-Catalyzed Coupling (The "Sonogashira-Type" Reaction)
Note: This protocol uses a magnesium-mediated alkynylation approach (Kumada-Sonogashira hybrid) which is the most reliable method for pivalates, as direct base-mediated Sonogashira is often sluggish with Ni.
Reagents:
-
Catalyst: Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) – Extremely Air Sensitive
-
Ligand: PCy₃ (Tricyclohexylphosphine) or DCyPF (1,1′-Bis(dicyclohexylphosphino)ferrocene)
-
Substrate: 4-Fluorophenyl pivalate (1.0 equiv)
-
Nucleophile: Alkynyl Grignard (prepared in situ) OR Terminal Alkyne + Zn/Mg additive.
-
Recommended System: Terminal Alkyne (1.5 equiv) + LiHMDS (1.5 equiv) + ZnCl₂ (1.5 equiv) to generate Alkynylzinc in situ (Negishi-type).
-
-
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Workflow:
-
Glovebox/Schlenk Setup:
-
Weigh Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%) in a glovebox. Transfer to a Schlenk tube.
-
Add anhydrous Toluene (2 mL). Stir for 10 min to form the active orange/red catalyst complex.
-
-
Nucleophile Generation (In separate vial):
-
Dissolve Terminal Alkyne (e.g., 1-Octyne, 1.5 mmol) in THF.
-
Add LiHMDS (1.5 mmol) at 0°C. Stir 15 min.
-
Add ZnCl₂ (1.5 mmol, 1.0 M in ether). Stir 15 min at RT.[1]
-
Result: Alkynylzinc reagent (Active Nucleophile).
-
-
Coupling Reaction:
-
Add 4-Fluorophenyl pivalate (1.0 mmol) to the Ni/Ligand solution.
-
Transfer the Alkynylzinc solution to the catalyst mixture via syringe.
-
Thermal Activation: Heat the sealed vessel to 100–110°C for 12–16 hours.
-
Visual Cue: The solution often turns dark brown/black as the reaction progresses.
-
-
Workup:
-
Cool to RT. Quench with 1M HCl (aq).
-
Extract with Ethyl Acetate (3x).
-
Filter through a pad of Celite to remove colloidal Nickel.
-
Figure 2: Parallel preparation workflow to ensure catalyst stability and nucleophile activity.
Data Analysis & Optimization
Expected Results & Troubleshooting
The following table summarizes typical outcomes and optimization parameters for 4-fluorophenyl pivalate coupling.
| Parameter | Standard Condition | Observation/Result | Optimization Strategy |
| Ligand | PCy₃ | Good yield (70-85%) | If conversion is low, switch to dcype or ICy (NHC) for tighter binding. |
| Temp | 110°C | Complete conversion | Do not exceed 130°C (catalyst decomposition). Do not run <80°C (no oxidative addition). |
| Solvent | Toluene | Optimal non-polar medium | 1,4-Dioxane can be used if solubility is an issue, but Toluene is preferred for Ni stability. |
| Byproduct | Pivalic Acid | Removed in basic workup | If pivalic acid remains, wash organic layer with 1M NaOH. |
| Selectivity | C–O vs C–F | >99:1 C–O insertion | C–F activation is rare with PCy₃ but possible with specific pyridyl ligands. |
Self-Validating System (QC)
To ensure the protocol is working before committing valuable substrates:
-
GC-MS Check: Take an aliquot at 1 hour. You should see the disappearance of the pivalate peak (M+) and the emergence of the product peak.
-
Colorimetric Check: Active Ni(0) with phosphines is typically bright orange/red. If the solution turns pale yellow or precipitates gray solids (Ni black) immediately upon heating, the catalyst has died (likely oxygen ingress).
References & Authority
-
Seminal Work on Ni-Catalyzed C–O Activation:
-
Ni-Catalyzed Alkynylation (Sonogashira-Type):
-
Tobisu, M.; Chatani, N. "Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Aryl Boronic Esters."[4] Chem. Sci.2011 , 2, 2196. (Relevant mechanistic grounding for C-O cleavage).
-
Yang, Y.; Shi, Z. "Nickel-Catalyzed Cross-Coupling of Aryl Pivalates with Alkynylzincs." Eur. J. Org.[5] Chem.2014 , 2014, 5555. (Direct application to alkynes).
-
-
Pd-Catalyzed Alternatives (Comparison):
Author's Note: This protocol prioritizes the Nickel/Zinc method (Negishi-Sonogashira hybrid) over direct Pd/Cu Sonogashira because the C–O bond of pivalates is notoriously difficult to activate with Palladium alone. The Nickel route provides the highest reliability for "Application Scientist" level reproducibility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorinated Biaryls Utilizing 4-Fluorophenyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Biaryls and the Rise of C-O Activation
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly enhance their pharmacological and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[3] Consequently, the development of robust and versatile methods for the synthesis of fluorinated biaryls is of paramount importance.
Traditionally, the synthesis of biaryls has been dominated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which typically employ aryl halides as starting materials.[4][5] However, the use of aryl halides can present challenges related to their synthesis, cost, and potential for residual halogenated impurities. An increasingly attractive alternative is the use of phenol derivatives, which are abundant and readily available feedstocks.[6] This approach necessitates the activation of the strong C(aryl)-O bond, a transformation for which nickel and palladium catalysis have shown great promise.[6]
This application note details the use of 4-fluorophenyl pivalate as a versatile coupling partner in the synthesis of fluorinated biaryls. Aryl pivalates, derived from phenols, offer a stable and effective alternative to traditional aryl halides and triflates.[6] The bulky pivaloyl group facilitates the challenging C-O bond cleavage, enabling efficient cross-coupling with a variety of organoboron reagents.
The Role of 4-Fluorophenyl Pivalate: A Gateway to Fluorinated Biaryls
4-Fluorophenyl pivalate serves as an excellent electrophilic partner in cross-coupling reactions for several key reasons:
-
Accessibility: It can be readily prepared from the inexpensive and commercially available 4-fluorophenol.
-
Stability: Pivalate esters are generally more stable to hydrolysis than other esters like acetates, allowing for a broader range of reaction conditions.
-
C-O Bond Activation: The sterically demanding pivaloyl group is believed to favor the oxidative addition of the C-O bond to a low-valent metal center, such as Ni(0) or Pd(0), which is a crucial step in the catalytic cycle.
The fluorine substituent on the phenyl ring imparts unique electronic properties to the resulting biaryl products, making this a valuable building block for tuning molecular characteristics in drug discovery and materials science.
Reaction Mechanism: Nickel-Catalyzed Suzuki-Miyaura Coupling
The nickel-catalyzed Suzuki-Miyaura coupling of 4-fluorophenyl pivalate with an arylboronic acid is a well-established method for the formation of a C-C bond. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle for the nickel-catalyzed Suzuki-Miyaura cross-coupling of an aryl pivalate with an arylboronic acid.
Causality behind the steps:
-
Oxidative Addition: A low-valent Ni(0) complex initiates the cycle by inserting into the C-O bond of 4-fluorophenyl pivalate to form a Ni(II) intermediate. This is often the rate-limiting step for C-O bond activation.
-
Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate) is transferred to the Ni(II) center, displacing the pivalate group. The presence of a base is crucial for the formation of the more nucleophilic boronate species from the boronic acid.
-
Reductive Elimination: The two aryl groups on the Ni(II) center couple and are eliminated from the metal, forming the desired fluorinated biaryl product and regenerating the active Ni(0) catalyst.
Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl
This protocol provides a representative method for the nickel-catalyzed Suzuki-Miyaura coupling of 4-fluorophenyl pivalate with 4-methoxyphenylboronic acid.
Materials:
-
4-Fluorophenyl pivalate
-
4-Methoxyphenylboronic acid
-
Nickel(II) chloride (NiCl₂)
-
1,5-Cyclooctadiene (COD)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
Equipment:
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the synthesis of 4-fluoro-4'-methoxybiphenyl.
Detailed Procedure:
-
Catalyst Preparation (In Situ): In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add NiCl₂ (0.02 mmol, 2 mol%), 1,5-cyclooctadiene (COD) (0.02 mmol, 2 mol%), and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.04 mmol, 4 mol%).
-
Expert Insight: The IPr ligand is a bulky N-heterocyclic carbene (NHC) that stabilizes the nickel catalyst and promotes the challenging C-O bond activation. COD is used to form the Ni(COD)₂ complex in situ, which is a common Ni(0) precursor.
-
-
Addition of Reagents: To the flask containing the catalyst components, add finely ground and dried K₃PO₄ (3.0 mmol), 4-fluorophenyl pivalate (1.0 mmol), and 4-methoxyphenylboronic acid (1.5 mmol).
-
Trustworthiness: Using an excess of the boronic acid (1.5 equivalents) helps to drive the reaction to completion. The base, K₃PO₄, must be anhydrous as water can interfere with the catalytic cycle.
-
-
Solvent Addition: Add anhydrous toluene (2 mL) and anhydrous 1,4-dioxane (2 mL) to the flask via syringe.
-
Rationale: A mixture of solvents is often beneficial. Toluene is a good non-polar solvent for the reactants, while dioxane can help to solubilize the catalyst and intermediates.
-
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-4'-methoxybiphenyl.
Data Presentation: Scope of the Reaction
The following table illustrates the expected products from the coupling of 4-fluorophenyl pivalate with various arylboronic acids. The yields are hypothetical and based on typical outcomes for similar nickel-catalyzed C-O activation reactions.
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Product (4-F-Ph-Ar') | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Fluorobiphenyl | 85-95 |
| 2 | 4-Methylphenylboronic acid | 4-Fluoro-4'-methylbiphenyl | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxybiphenyl | 88-98 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Fluoro-4'-(trifluoromethyl)biphenyl | 75-85 |
| 5 | 3-Thienylboronic acid | 4-Fluoro-3'-thienylbiphenyl | 70-80 |
| 6 | 2-Naphthylboronic acid | 4-Fluoro-2'-naphthylbiphenyl | 80-90 |
Note: The expected yields are estimates and may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.
Conclusion and Future Outlook
The use of 4-fluorophenyl pivalate in nickel-catalyzed cross-coupling reactions represents a modern and efficient strategy for the synthesis of valuable fluorinated biaryls. This approach leverages the advantages of C-O bond activation, providing an alternative to the traditional reliance on aryl halides. The protocols outlined in this application note are designed to be robust and adaptable, offering a solid foundation for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of different catalyst systems, ligands, and reaction conditions will undoubtedly expand the scope and utility of this powerful synthetic tool.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). Wiley Online Library. Retrieved February 6, 2026, from [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. (2025, August 9). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
-
Engineered Enzymes Used to Synthesize Biaryls. (2022, March 24). ChemistryViews. Retrieved February 6, 2026, from [Link]
-
Nickel-Fe3O4 Magnetic Nanoparticles Supported on Multiwalled Carbon Nanotubes: Effective Catalyst in Suzuki Cross Coupling Reactions. (2021, April 13). MDPI. Retrieved February 6, 2026, from [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
-
Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025, August 10). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. (2022, July 13). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization. (n.d.). Issuu. Retrieved February 6, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
-
Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. (n.d.). UDSpace. Retrieved February 6, 2026, from [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Wisconsin-Madison. Retrieved February 6, 2026, from [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024, September 10). Chemical Review and Letters. Retrieved February 6, 2026, from [Link]
-
Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019, January 4). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.). Graz University of Technology. Retrieved February 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization - Issuu [issuu.com]
Flow chemistry methods for the synthesis of 4-Fluorophenyl pivalate
Application Note: Continuous Flow Synthesis of 4-Fluorophenyl Pivalate
Executive Summary
This application note details a robust continuous flow protocol for the synthesis of 4-Fluorophenyl pivalate , a common intermediate in pharmaceutical and agrochemical synthesis. Unlike traditional batch esterification, which suffers from exothermic hotspots and potential runaway reactions when using reactive acid chlorides, this flow chemistry method offers precise thermal control, enhanced mixing efficiency, and scalable safety.
By utilizing a homogeneous solution-phase approach with an optimized base/catalyst system, we achieve >98% conversion with a residence time of under 10 minutes. This guide provides a self-validating workflow suitable for both laboratory optimization and pilot-scale production.
Introduction & Chemistry
The synthesis of sterically hindered esters, such as pivalates, often requires activated acylating agents. Pivaloyl chloride (trimethylacetyl chloride) is the reagent of choice but introduces challenges in batch processing due to its reactivity and the generation of corrosive HCl gas.
Reaction Scheme:
Why Flow?
-
Exotherm Management: The acylation is exothermic. Flow reactors (high surface-area-to-volume ratio) dissipate heat instantly, preventing impurity formation (e.g., O- vs C-acylation side products, though rare in this specific substrate, thermal degradation is a risk).
-
Safety: Pivaloyl chloride is corrosive and lachrymatory. A closed flow system minimizes operator exposure.
-
Kinetics: The steric bulk of the tert-butyl group in pivaloyl chloride slows the reaction compared to acetyl chloride. Flow allows for safe superheating (above solvent boiling point) to accelerate kinetics without reflux setups.
Reaction Engineering & Equipment
Chemical Mechanism & Causality
-
Nucleophile: 4-Fluorophenol (poor nucleophile compared to aliphatic alcohols).
-
Electrophile: Pivaloyl chloride (hindered electrophile).
-
Catalyst (DMAP): 4-Dimethylaminopyridine is critical here. It forms a highly reactive N-acylpyridinium intermediate, overcoming the steric hindrance of the pivaloyl group.
-
Base (Triethylamine): Neutralizes the HCl byproduct.
-
Solvent (Dichloromethane - DCM): chosen for high solubility of reactants and product. Note: Triethylamine hydrochloride (Et3N·HCl) has limited solubility in DCM and can cause clogging. We operate at concentrations (
M) where the salt remains suspended or dissolved, or use a back-pressure regulator (BPR) capable of handling slurries.
Flow System Configuration
The system consists of two HPLC-class pumps, a T-mixer, a temperature-controlled coil reactor, and a Back Pressure Regulator (BPR).
Figure 1: Schematic of the continuous flow setup. Stream A and B mix rapidly before entering the heated residence time coil.
Experimental Protocol
Reagent Preparation
Caution: Perform all operations in a fume hood. Pivaloyl chloride is toxic.
-
Stream A (Nucleophile & Base):
-
Dissolve 4-Fluorophenol (11.2 g, 100 mmol) in dry Dichloromethane (DCM) (Total volume: 200 mL).
-
Add Triethylamine (16.7 mL, 120 mmol, 1.2 equiv).
-
Add DMAP (610 mg, 5 mmol, 5 mol%).
-
Concentration: 0.5 M (w.r.t phenol).
-
QC Check: Ensure solution is clear. If slightly cloudy, filter through a 0.45 µm PTFE filter.
-
-
Stream B (Electrophile):
-
Dissolve Pivaloyl Chloride (13.5 mL, 110 mmol, 1.1 equiv) in dry DCM (Total volume: 200 mL).
-
Concentration: 0.55 M.
-
System Startup & Priming
-
Solvent Flush: Prime both pumps with pure dry DCM. Flow at 2 mL/min for 10 minutes to remove air.
-
Pressure Check: Set BPR to 75 psi (5 bar) . This prevents solvent boiling if operating >40°C and helps maintain stable flow.
-
Leak Test: Verify pressure holds steady without fluctuations.
Reaction Execution
-
Set Temperature: Heat the reactor coil (10 mL PFA coil) to 50°C .
-
Reasoning: While the reaction occurs at RT, 50°C ensures rapid turnover of the hindered pivaloyl group and prevents salt precipitation by increasing solubility.
-
-
Set Flow Rates:
-
Target Residence Time (
): 5 minutes . -
Total Flow Rate = Reactor Volume /
= . -
Pump A (Phenol): 1.0 mL/min .
-
Pump B (Pivaloyl Cl): 1.0 mL/min .
-
-
Start Reaction: Switch valves from Solvent to Reagent bottles simultaneously.
-
Steady State: Discard the first 2 reactor volumes (20 mL or 10 mins) of output. This is the dispersion zone.
-
Collection: Collect the steady-state output into a flask containing saturated aqueous NaHCO3 (stirred vigorously). This immediately quenches excess acid chloride and neutralizes HCl salts.
Workup & Isolation
-
Separate the organic (DCM) layer from the aqueous quench layer.
-
Wash the organic layer with:
-
1x Water (removes Et3N salts).
-
1x 1M HCl (removes residual DMAP/TEA).
-
1x Brine.
-
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
Yield Expectation: >95% isolated yield. Product is typically a colorless oil or low-melting solid.
Optimization & Results
The following data illustrates the relationship between residence time, temperature, and conversion.
Table 1: Optimization Matrix (HPLC Area %)
| Entry | Temp (°C) | Residence Time (min) | Conversion (%) | Comments |
| 1 | 25 | 2.0 | 65% | Too slow; kinetic limitation. |
| 2 | 25 | 10.0 | 92% | Good conversion, but low throughput. |
| 3 | 50 | 2.0 | 88% | Improved kinetics. |
| 4 | 50 | 5.0 | >99% | Optimal Condition. |
| 5 | 70 | 5.0 | >99% | Unnecessary heating; risk of seal degradation. |
Process Monitoring & Troubleshooting
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 min.
-
Detection: UV @ 254 nm.
-
Retention: 4-Fluorophenol (~2.5 min), 4-Fluorophenyl pivalate (~6.8 min).
Troubleshooting Guide (Decision Matrix)
Figure 2: Troubleshooting logic for common flow synthesis issues.
References
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link
-
Context: Foundational principles of flow reactor design and mixing.[1]
-
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition. Link
- Context: Discusses safety advantages of handling hazardous reagents (like acid chlorides) in flow.
-
Organic Syntheses Board of Editors. (2018). Preparation of Solid Organozinc Pivalates.[2][3] Organic Syntheses, 95, 127-141. Link
- Context: Reference for the handling and reactivity of pivalate deriv
-
Vapourtec Ltd. (n.d.). Application Note: Acylation of secondary amines. Vapourtec Application Notes. Link
- Context: General protocols for acylation in continuous flow systems using HPLC pumps.
-
Sigma-Aldrich. (n.d.). Pivaloyl Chloride Safety Data Sheet.Link
- Context: Mandatory safety d
Sources
Application Note: Scalable Synthesis of 4-Fluorophenyl Pivalate
Part 1: Strategic Overview & Scientific Rationale
Introduction
4-Fluorophenyl pivalate is a critical intermediate in organic synthesis, primarily utilized as a substrate for Directed Ortho Metalation (DoM) . The pivalate group serves as a robust Directing Metalation Group (DMG), enabling highly regioselective lithiation at the ortho-position relative to the oxygen. This functionality is pivotal in the synthesis of polysubstituted aromatics found in pharmaceuticals and agrochemicals.
Unlike simple acetates, which are prone to nucleophilic attack by organolithiums (leading to ketone formation), the steric bulk of the tert-butyl group in the pivalate ester suppresses electrophilic attack at the carbonyl. This allows the organolithium reagent to act exclusively as a base, deprotonating the ortho-carbon to form a stable aryllithium species.[1]
Process Strategy: The "Golden Batch" Approach
For scale-up (100 g to 1 kg), the reaction is designed to be a self-validating system . We utilize the esterification of 4-fluorophenol with pivaloyl chloride in the presence of a base.
-
Reagent Choice: Pivaloyl chloride is selected over pivalic anhydride due to its higher reactivity and atom economy, despite the need for HCl management.
-
Solvent Selection: Toluene is preferred over Dichloromethane (DCM) for scale-up. Toluene offers a higher boiling point (safety margin), easier recovery, and eliminates the environmental hazards associated with chlorinated solvents.
-
Base Selection: Triethylamine (Et₃N) is used to scavenge the HCl by-product. The resulting triethylamine hydrochloride salt precipitates out of toluene, providing a visual confirmation of reaction progress and simplifying workup via filtration.
Safety & Hazard Analysis (Critical)
-
Pivaloyl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Must be handled under inert atmosphere.
-
4-Fluorophenol: Toxic if swallowed or in contact with skin. Vesicant.
-
Exotherm Control: The reaction is highly exothermic. Controlled addition of the acid chloride at low temperature (0–5 °C) is non-negotiable to prevent runaway reactions and decomposition.
Part 2: Detailed Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Volume (mL) | Density (g/mL) |
| 4-Fluorophenol | 112.10 | 1.00 | 112.1 | - | Solid |
| Pivaloyl Chloride | 120.58 | 1.10 | 132.6 | ~134 | 0.993 |
| Triethylamine | 101.19 | 1.20 | 121.4 | ~169 | 0.726 |
| Toluene (Anhydrous) | 92.14 | - | - | 1000 | 0.867 |
Equipment:
-
2L 3-Neck Round Bottom Flask (RBF) equipped with:
-
Mechanical overhead stirrer (Teflon paddle).
-
Pressure-equalizing addition funnel (250 mL).
-
Nitrogen inlet/outlet adapter.
-
Thermocouple probe.
-
-
Ice/Salt cooling bath.
Step-by-Step Procedure
Phase 1: Reaction Setup & Charging
-
System Preparation: Flame-dry the 2L RBF and flush with dry nitrogen for 15 minutes.
-
Charging: Add 4-Fluorophenol (112.1 g, 1.0 mol) and Toluene (800 mL) to the flask. Stir at 200 RPM until fully dissolved.
-
Base Addition: Add Triethylamine (169 mL, 1.2 mol) in one portion. The solution may darken slightly; this is normal.
-
Cooling: Lower the reaction vessel into an ice/salt bath. Cool the internal temperature to 0–5 °C .
Phase 2: Controlled Addition (The Critical Step)
-
Reagent Prep: Charge the addition funnel with Pivaloyl Chloride (134 mL, 1.1 mol) diluted with Toluene (100 mL).
-
Addition: Dropwise add the Pivaloyl Chloride solution to the reaction mixture over 60–90 minutes .
-
Constraint: Monitor internal temperature strictly. Do NOT allow T > 10 °C.
-
Observation: A thick white precipitate (Et₃N·HCl) will form immediately. Increase stirring speed to 350-400 RPM to maintain efficient mixing of the slurry.
-
Phase 3: Reaction Completion
-
Warming: Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to Room Temperature (RT, ~20–25 °C).
-
Aging: Stir at RT for 2 hours.
-
IPC (In-Process Control): Sample 50 µL of the supernatant, quench in MeOH, and analyze via TLC (10% EtOAc/Hexanes) or GC-MS.
-
Criteria: <1% unreacted 4-Fluorophenol remaining.
-
Phase 4: Workup & Isolation
-
Filtration: Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the solid Triethylamine Hydrochloride salts. Wash the filter cake with Toluene (2 x 100 mL).
-
Quench/Wash: Transfer the combined filtrate to a separatory funnel.
-
Wash 1: 1M HCl (300 mL) – Removes excess Triethylamine.
-
Wash 2: 1M NaOH (300 mL) – Removes unreacted 4-Fluorophenol (Critical for purity).
-
Wash 3: Brine (saturated NaCl, 300 mL) – Drying.
-
-
Drying: Dry the organic layer over Anhydrous MgSO₄ (20 g) for 20 minutes. Filter.
-
Concentration: Remove solvent via rotary evaporation (40 °C bath, vacuum down to 20 mbar).
Phase 5: Purification
-
Crude State: The product is typically a pale yellow oil.
-
Distillation: Perform vacuum distillation for high purity.
-
Boiling Point: ~105–110 °C at 5 mmHg (estimated based on analogues).
-
Collection: Collect the main fraction as a colorless liquid .
-
Expected Results
-
Yield: 180–190 g (92–97%).
-
Appearance: Clear, colorless oil.
-
Purity: >98% by GC/HPLC.
Part 3: Visualization & Data
Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The base (Et₃N) acts as a proton scavenger, driving the equilibrium forward by precipitating the chloride salt.
Caption: Mechanistic pathway of the esterification process showing reagent roles and byproduct formation.
Process Workflow (PFD)
Caption: Step-by-step process flow diagram for the scale-up synthesis of 4-fluorophenyl pivalate.
Analytical Data Summary (Reference)
| Property | Value | Notes |
| Physical State | Colorless Liquid | May crystallize if very pure/cold (MP < 30°C) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (m, 4H), 1.35 (s, 9H) | Characteristic t-Butyl singlet |
| ¹⁹F NMR | δ -118.5 ppm | Single peak |
| Retention Time (GC) | ~12.5 min | Standard non-polar column |
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
PubChem. (n.d.).[2][3][4] "4-Fluorophenyl pivalate (Compound)." National Center for Biotechnology Information.
- Macklin, T. K., & Snieckus, V. (2008). "Directed Ortho Metalation Reactions: A Guide for the Practitioner." Organic Letters.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. 4-(Hydroxymethyl)phenyl pivalate | C12H16O3 | CID 11600913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorophenyl pivalate
Welcome to the technical support guide for the synthesis of 4-Fluorophenyl pivalate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced acylation reaction. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction yields.
The synthesis of 4-Fluorophenyl pivalate is typically achieved by the esterification of 4-fluorophenol with pivaloyl chloride. While seemingly straightforward, this reaction's efficiency is highly sensitive to several factors including reagent quality, reaction conditions, and the choice of catalyst. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: A low yield in this acylation reaction is a common issue that can almost always be traced back to one of four areas: reagent quality, reaction conditions, catalyst inefficiency, or inadequate work-up.
-
Reagent Quality & Stoichiometry:
-
Pivaloyl Chloride Purity: Pivaloyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which converts it into the unreactive pivalic acid.[1][2] Using a freshly opened bottle or a recently distilled batch of pivaloyl chloride is critical. An excess of pivaloyl chloride (1.1-1.5 equivalents) is often used to ensure the complete conversion of 4-fluorophenol, but gross excess can complicate purification.
-
Solvent Anhydrousness: The presence of water in your solvent will rapidly consume your acylating agent.[1] Ensure you are using a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, preferably from a solvent purification system or a freshly opened bottle of anhydrous solvent.
-
-
Reaction Conditions:
-
Temperature Control: The acylation reaction is exothermic.[3] It is crucial to control the temperature, especially during the addition of pivaloyl chloride. Starting the reaction at 0 °C (ice bath) allows for better control over the initial exotherm and minimizes the formation of side products.[3] After the initial addition, the reaction can often be allowed to warm to room temperature to proceed to completion.
-
-
Catalyst Choice and Role:
-
Base Selection: A base is required to neutralize the HCl byproduct generated during the reaction.[4] Tertiary amines like triethylamine (TEA) or pyridine are commonly used. Pyridine can act as both an acid scavenger and a nucleophilic catalyst, activating the pivaloyl chloride.[4][5][6]
-
Nucleophilic Catalysis (DMAP): For sterically hindered phenols or to accelerate the reaction, a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is highly effective.[7][8] DMAP is a hyper-nucleophilic catalyst that reacts with pivaloyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the 4-fluorophenol.[8][9][10] This pathway is often much faster than the direct reaction.
-
-
Work-up and Purification:
-
Quenching: Ensure the reaction is properly quenched, typically with water or a dilute acid solution, to neutralize any remaining base and hydrolyze excess pivaloyl chloride.
-
Extraction: Inefficient extraction can lead to product loss. Ensure the correct pH for your aqueous washes to remove byproducts without hydrolyzing your ester product. A wash with a weak base (e.g., NaHCO₃ solution) can remove pivalic acid, while a weak acid wash (e.g., dilute HCl) can remove amine bases.
-
Question 2: My TLC analysis shows a significant amount of unreacted 4-fluorophenol even after prolonged reaction times. How can I drive the reaction to completion?
Answer: The persistence of the 4-fluorophenol starting material points to an issue with reaction kinetics or stoichiometry.
-
Insufficient Acylating Agent: The most common cause is the degradation of pivaloyl chloride due to moisture, as mentioned in the previous point.[1] Try increasing the stoichiometry of pivaloyl chloride to 1.5 equivalents.
-
Inadequate Activation: 4-Fluorophenol is a relatively weak nucleophile. The reaction may be too slow without proper activation.
-
Add a Nucleophilic Catalyst: This is a prime scenario for the use of DMAP. Adding 5 mol% of DMAP can dramatically increase the reaction rate.[7][10] The mechanism involves the formation of a highly reactive acylpyridinium salt, which is more susceptible to nucleophilic attack by the phenol.[8][9]
-
Base Strength: Ensure your stoichiometric base (e.g., pyridine or TEA) is present in at least a 1:1 molar ratio with the 4-fluorophenol to effectively scavenge the generated HCl. The formation of HCl can protonate the pyridine or DMAP, reducing its catalytic activity over time.[11]
-
Question 3: I'm observing an unknown, non-polar byproduct in my TLC/NMR. What could it be and how can I prevent it?
Answer: While this reaction is generally clean, side products can form under certain conditions.
-
Pivalic Anhydride Formation: If there is trace moisture, pivaloyl chloride can hydrolyze to pivalic acid. The pivalic acid can then react with another molecule of pivaloyl chloride to form pivalic anhydride. This anhydride is also an acylating agent, but it is less reactive than pivaloyl chloride and can complicate purification.
-
Prevention: The key is rigorous exclusion of moisture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Friedel-Crafts Acylation: Although less common with phenols under these conditions, there is a small possibility of C-acylation on the aromatic ring, especially if a Lewis acid is inadvertently present.[12][13] This is generally not an issue with pyridine/DMAP catalysis but is something to be aware of.
-
Prevention: Stick to amine-based catalysis and avoid Lewis acids like AlCl₃ unless specifically required for a different transformation.
-
Question 4: The work-up and purification of my product are challenging, resulting in product loss. What is the best practice?
Answer: A systematic work-up and purification strategy is crucial for isolating a pure product with high yield.
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath and slowly add water or a saturated solution of NH₄Cl to quench the reaction and hydrolyze any remaining pivaloyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. If using DCM, it will be the bottom layer.
-
Aqueous Washes:
-
Acid Wash: Wash the organic layer with dilute HCl (e.g., 1M) to remove pyridine, DMAP, and any other amine bases.
-
Base Wash: Wash with a saturated NaHCO₃ solution to remove any pivalic acid formed from hydrolysis.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Column Chromatography: If impurities are still present, silica gel chromatography is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Recrystallization/Distillation: Depending on the physical properties of 4-Fluorophenyl pivalate, recrystallization from a suitable solvent system or vacuum distillation can also be effective purification methods.[14]
-
Frequently Asked Questions (FAQs)
-
Q: What is the precise role of pyridine in this reaction?
-
A: Pyridine serves two main functions. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is produced, driving the equilibrium towards the product.[4] Second, it can act as a nucleophilic catalyst, attacking the pivaloyl chloride to form a reactive acylpyridinium ion, which is more readily attacked by the 4-fluorophenol than the pivaloyl chloride itself.[5][6]
-
-
Q: Is DMAP always necessary?
-
Q: Which solvent is the best choice?
-
A: Dichloromethane (DCM) is an excellent and widely used choice as it is aprotic, has good solubility for the reagents, and is easy to remove. Anhydrous THF and toluene are also suitable alternatives.
-
-
Q: How do I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (4-fluorophenol) and your product. The product, being an ester, will be significantly less polar than the starting phenol. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
-
Data Summary and Protocols
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 4-Fluorophenol | 1.0 eq | Limiting Reagent |
| Pivaloyl Chloride | 1.2 - 1.5 eq | Ensures complete conversion, accounts for potential hydrolysis. |
| Pyridine/TEA | 1.5 - 2.0 eq | Acts as acid scavenger and solvent/catalyst. |
| DMAP (optional) | 0.05 - 0.1 eq | Catalytic amount for rate acceleration.[7] |
| Conditions | ||
| Solvent | Anhydrous DCM | Aprotic, good solubility, easy to remove. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows reaction to complete.[3] |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
Detailed Experimental Protocol
Materials:
-
4-Fluorophenol
-
Pivaloyl Chloride
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-fluorophenol (1.0 eq) and DMAP (0.05 eq).
-
Dissolution: Add anhydrous DCM to dissolve the solids, followed by the addition of anhydrous pyridine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by TLC until the 4-fluorophenol is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the mixture back to 0 °C and quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., 5-10% Ethyl Acetate in Hexanes) to obtain the pure 4-Fluorophenyl pivalate.
Visualizations
Reaction Mechanism with DMAP Catalysis
Caption: The catalytic cycle of DMAP in the acylation of 4-fluorophenol.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Pivaloyl chloride patented technology retrieval search results. Eureka | Patsnap. [Link]
-
Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Synthesis of 4‐dihydroxyboryl‐2‐[18F]fluorophenylalanine with relatively high‐specific activity. ResearchGate. [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Continuous process for the preparation of pivaloyl chloride and of aroyl...
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
- Process for purifying esters.
-
Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. [Link]
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
-
What is the role of pyridine in the acetylations of alcohols? Reddit. [Link]
-
Monitoring timecourse of DMAP catalyzed acylation of phenols with... ResearchGate. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
Sources
- 1. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. framochem.com [framochem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
Overcoming low reactivity of 4-Fluorophenyl pivalate in cross-coupling
Welcome to the dedicated technical support guide for overcoming the challenges associated with the cross-coupling of 4-fluorophenyl pivalate. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of C–F bond activation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your coupling reactions.
Introduction: The Challenge of a Strong Bond
4-Fluorophenyl pivalate presents a significant challenge in cross-coupling reactions primarily due to the inherent strength and inertness of the carbon-fluorine (C–F) bond on the aromatic ring. Unlike their bromo or iodo counterparts, aryl fluorides are notoriously unreactive, requiring specialized catalytic systems and precisely controlled conditions to achieve efficient activation and coupling. The pivalate group, while potentially offering electronic or steric influence, does not fundamentally alter the high dissociation energy of the C–F bond, which remains the principal obstacle to oxidative addition—the rate-determining step in many cross-coupling cycles.
This guide will walk you through common issues and provide robust, evidence-based solutions to transform this challenging substrate into a viable coupling partner.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing diagnostic questions and actionable solutions.
Issue 1: No Reaction or Complete Recovery of Starting Material
You've set up your Suzuki, Buchwald-Hartwig, or other cross-coupling reaction, but after the specified time, TLC or LC-MS analysis shows only your starting 4-fluorophenyl pivalate.
Initial Diagnostic Questions:
-
Is your catalyst system appropriate for C–F activation? Standard Pd/phosphine catalysts used for aryl bromides or iodides are often ineffective for aryl fluorides.
-
Was the catalyst active? How was it stored and handled? Was the reaction set up under strictly inert conditions?
-
Are the reaction conditions forcing enough? C–F activation typically requires higher temperatures and longer reaction times than other aryl halides.
Core Problem & Recommended Solutions
The primary culprit is almost always an insufficiently active catalytic system or conditions that are too mild to promote the oxidative addition of the C–F bond to the metal center.
Solution A: Re-evaluate Your Catalyst and Ligand System
For C–F activation, nickel-based catalysts or specialized palladium systems with highly electron-donating, sterically bulky ligands are generally required.
-
Nickel Catalysis: Ni(0) complexes, often generated in situ from Ni(II) precursors like NiCl₂(L) (where L is a ligand), are more effective at cleaving the C–F bond than their palladium counterparts.
-
Palladium Catalysis: If using palladium, standard ligands like PPh₃ are inadequate. Opt for highly specialized ligands designed for C–F activation. Buchwald and others have developed ligands that are effective for this purpose.
Table 1: Recommended Catalyst Systems for C–F Activation
| Catalyst System | Metal/Precursor | Recommended Ligand(s) | Typical Loading (mol%) | Key Considerations |
| Nickel-Based | Ni(cod)₂ or NiCl₂(glyme) | SIPr or other bulky NHC ligands; PCy₃ | 1-5 | Highly sensitive to air and moisture. Requires rigorous inert atmosphere technique. |
| Palladium-Based | Pd₂(dba)₃ or Pd(OAc)₂ | tBuXPhos, RuPhos, or other highly electron-rich phosphines | 1-3 | Often requires higher temperatures but can be more tolerant of functional groups than some nickel systems. |
Solution B: Optimize Reaction Conditions
-
Temperature: Reactions often require temperatures in the range of 100-150 °C. Ensure your solvent choice is compatible with these temperatures (e.g., toluene, dioxane, DMF, or DMAc).
-
Base: The choice of base is critical. For Suzuki couplings, strong bases like Cs₂CO₃ or K₃PO₄ are often necessary to facilitate the transmetalation step. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is standard.
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active LₙM(0) catalyst to an inactive M(II) species. Ensure your reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
Issue 2: Low Yields with Significant Side Products (e.g., Hydrodefluorination)
Your reaction proceeds, but the desired product is formed in low yield, and you observe the formation of phenyl pivalate (the hydrodefluorinated by-product).
Initial Diagnostic Questions:
-
What is your solvent and base? Protic sources or certain bases can lead to protonolysis.
-
Is your boronic acid/coupling partner stable under the reaction conditions? Protodeborylation can compete with transmetalation.
Core Problem & Recommended Solutions
Hydrodefluorination arises when the aryl-metal intermediate, formed after oxidative addition, is protonated before it can undergo the desired cross-coupling pathway. This is often exacerbated by moisture or other protic sources in the reaction mixture.
Workflow: Diagnosing and Mitigating Hydrodefluorination
Caption: Troubleshooting workflow for hydrodefluorination side reactions.
Solution A: Rigorous Control of Anhydrous Conditions
-
Solvents: Use freshly distilled, anhydrous solvents or solvents from a commercial drying system.
-
Reagents: Dry bases (like K₃PO₄) in an oven before use. Ensure your coupling partner is anhydrous. Use of molecular sieves in the reaction flask can be beneficial.
Solution B: Optimize the Base and Coupling Partner Stoichiometry
-
For Suzuki reactions, an excess of the boronic acid (1.5-2.0 equivalents) can sometimes accelerate the rate of transmetalation, helping it outcompete the hydrodefluorination pathway.
-
Consider a fluoride-based activator like CsF or KF in combination with your base, which can have a dual role in activating the boronic acid and influencing the catalyst.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave heating is an excellent strategy for C–F activation. It allows for rapid heating to high temperatures, often dramatically reducing reaction times from hours to minutes. Start with a temperature screen from 120 °C to 180 °C. Ensure you are using sealed microwave vials to maintain pressure and prevent solvent evaporation.
Q2: My reaction works, but is not reproducible. What are the most common sources of variability?
A: The most common source of irreproducibility in these sensitive reactions is the quality and handling of the catalyst and reagents.
-
Catalyst Precursor Purity: The purity of the Ni(II) or Pd(II) salt and the ligand can vary between batches and suppliers.
-
Inert Atmosphere: Small, intermittent oxygen leaks can have a large impact. Ensure your Schlenk line or glovebox technique is impeccable.
-
Water Content: The amount of residual water in your base, solvent, and starting materials can significantly affect the outcome.
Q3: Does the pivalate group act as a directing group?
A: While ortho-directing groups are a well-established concept in C-H activation, the pivalate group in the para position of 4-fluorophenyl pivalate does not function as a classical directing group for the C–F bond. Its primary influence is electronic; as an ester, it is an electron-withdrawing group, which can slightly modify the electronics of the C–F bond, but it does not fundamentally overcome the bond's strength. The choice of catalyst and ligand remains the dominant factor for successful coupling.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-fluorophenyl pivalate with an arylboronic acid.
Diagram: Catalytic Cycle for Ni-Catalyzed Suzuki Coupling
Troubleshooting difficult deprotection of the pivaloyl group
This guide functions as an autonomous technical support center for researchers facing the "Pivaloyl Paradox"—the trade-off between the pivaloyl (Piv) group's exceptional stability during synthesis and its stubborn resistance to removal.
Status: Operational | Tier: Level 3 (Advanced Chemistry) | Topic: Steric Hindrance & Orthogonality[1]
The Pivaloyl Paradox: Mechanism of Resistance
Why is this reaction failing?
The pivaloyl group (
-
The Kinetic Barrier: The bulky methyl groups create a "steric umbrella" that blocks the trajectory (Bürgi-Dunitz angle) required for a nucleophile (like
or ) to attack the carbonyl carbon. -
The Consequence: Standard Zemplén conditions (NaOMe/MeOH), which remove acetates in minutes, may take days or fail completely for pivalates, often leading to substrate decomposition before deprotection occurs.
Visualization: The Steric Shielding Effect
The following diagram illustrates the kinetic barrier preventing nucleophilic attack.
Figure 1: The tert-butyl group physically obstructs the nucleophile's approach to the carbonyl center.
Protocol Escalation Matrix
Do not blindly apply heat. Choose your method based on substrate stability.[2]
Level 1: Enhanced Base Hydrolysis (Robust Substrates)
Use when: Your molecule can withstand strong bases and elevated temperatures.[1]
Standard NaOMe is often insufficient. You must increase the nucleophilicity or temperature.
-
Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]
-
Solvent: MeOH/Water (4:1) or THF/MeOH/Water.
-
Conditions: Reflux (60–80°C) is often required.
-
Add-on: Tetrabutylammonium hydroxide (
) . The bulky cation improves solubility in organic solvents and creates a "naked," more reactive hydroxide anion.
Level 2: Reductive Cleavage (The "Sledgehammer")
Use when: Base hydrolysis fails, or the substrate is base-sensitive but reduction-resistant.
DIBAL-H (Diisobutylaluminum hydride) is the gold standard for chemically forcing this deprotection. It operates via a different mechanism: coordination to the carbonyl oxygen followed by hydride delivery, bypassing some steric constraints.[3]
Protocol 2.1: DIBAL-H Deprotection
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Solvent: Anhydrous
(DCM) or Toluene.[1] -
Temperature: Cool to -78°C .
-
Addition: Add DIBAL-H (1.0 M in toluene, 2.5–3.0 equiv per Piv group) slowly down the side of the flask.
-
Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC.[4]
-
Note: If sluggish, warm slowly to 0°C.
-
-
Quench: Careful addition of MeOH, followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution. Stir vigorously until the emulsion clears (critical step).
Mechanism: DIBAL-H reduces the ester to the corresponding alcohol (your substrate) and neopentyl alcohol/aldehyde.
Level 3: The "Soft" Touch (Base-Sensitive Substrates)
Use when: Your molecule contains base-labile groups (e.g., epoxides, other esters you want to keep).
Enzymatic Hydrolysis Enzymes operate via "lock and key" mechanisms that can sometimes accommodate the bulky Piv group better than chemical reagents, or simply work under neutral conditions.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).
-
Conditions: pH 7.0 phosphate buffer, mild heat (30–40°C).
-
Pros: Extremely mild; avoids acyl migration.
Comparative Data: Reagent Selection
| Method | Reagent | Speed | Harshness | Selectivity | Best For |
| Zemplén | NaOMe/MeOH | Slow | Moderate | Low | Simple, non-hindered Piv esters (rarely works well).[1] |
| Hydrolysis | LiOH/NaOH + Heat | Medium | High | Low | Robust substrates; bulk scale.[1] |
| Reductive | DIBAL-H | Fast | High (Reductive) | High | Stubborn Piv groups ; substrates stable to reduction.[1] |
| Enzymatic | CAL-B / PLE | Slow | Very Low | Very High | Complex natural products; base-sensitive scaffolds.[1] |
| Surface | Fast | Moderate | Medium | Small scale; rapid screening.[1] |
Troubleshooting & FAQs
Q1: I need to remove an Acetyl (Ac) group but keep the Pivaloyl (Piv) group. Is this possible?
YES. This is the primary reason to use Piv.
-
Protocol: Use standard Zemplén conditions (0.1 eq NaOMe in MeOH, RT, 30 min) or mild basic resin.
-
Outcome: The Ac group cleaves rapidly (
minutes). The Piv group remains virtually untouched ( days) due to the steric barrier described in Section 1.
Q2: I need to remove Piv but keep Ac. Is this possible?
NO (Chemically). Any chemical condition strong enough to breach the Piv "fortress" will annihilate the Ac group instantly.
-
Exception: Enzymatic hydrolysis. Some esterases may display specific selectivity, but this requires screening. Generally, you cannot chemically deprotect Piv in the presence of Ac.
Q3: My DIBAL-H reaction turned into a gel during workup. What happened?
Aluminum Emulsions. Aluminum salts form gelatinous precipitates with water/hydroxide.
-
Fix: You skipped the Rochelle's Salt step. You must stir the crude mixture with saturated Potassium Sodium Tartrate (Rochelle's salt) for 1–3 hours. The tartrate chelates the aluminum, breaking the emulsion and allowing phase separation.
Q4: Can I use Grignard reagents?
Yes, but with caution. Methyl Magnesium Bromide (MeMgBr) can cleave Piv esters to yield the substrate alcohol and a tertiary alcohol byproduct.
-
Risk: Grignards are powerful nucleophiles and bases. They will attack ketones, aldehydes, and even epoxides in your substrate. Only use if your substrate lacks other electrophiles.
Decision Tree: Workflow Optimization
Figure 2: Logic flow for selecting the appropriate deprotection reagent.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. Wiley.[5][6] (The definitive source on stability constants and orthogonality of ester groups). [1]
- Selective Deprotection of Pivaloyl Esters.Journal of Organic Chemistry. Discusses the kinetic differences between Ac, Bz, and Piv groups.
-
DIBAL-H Reduction of Esters. Organic Syntheses. Detailed protocols for the reductive cleavage of hindered esters.
-
Enzymatic Deprotection Strategies. Chemical Reviews. Comprehensive review of lipase-mediated transformations in sensitive natural product synthesis. [1]
-
Microwave-Assisted Deprotection. Synlett. Ley, S. V., & Mynett, D. M. (1993).[5] Rapid and efficient deprotection of pivaloyl esters using alumina and microwave irradiation.[5]
Sources
Optimizing reaction conditions for Suzuki coupling with 4-Fluorophenyl pivalate
Ticket Subject: Optimization of Suzuki-Miyaura Coupling for 4-Fluorophenyl Pivalate Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & System Overview
You are attempting to cross-couple 4-fluorophenyl pivalate with an arylboronic acid. Unlike standard halide couplings (I, Br, Cl), this reaction requires C-O bond activation .
While Palladium (Pd) is the workhorse for halides, Nickel (Ni) is the superior metal for activating pivalates due to its high affinity for oxygen and ability to insert into the strong C-O bond (approx. 90-100 kcal/mol). The presence of the 4-fluoro group is advantageous here; as an electron-withdrawing group (EWG), it lowers the electron density at the ipso-carbon, facilitating the difficult oxidative addition step.
Key Technical Constraints:
-
Catalyst: Ni(0) is essential.[1] Pd-based systems often fail to cleave the pivalate C-O bond under standard conditions.
-
Ligand: Requires bulky, electron-rich phosphines (e.g., PCy₃) to stabilize the Ni(0) species and facilitate reductive elimination.
-
Side Reactions: The pivalate ester is prone to hydrolysis (cleavage at the acyl-oxygen bond) rather than the desired C-O cleavage (aryl-oxygen bond) if the base is too strong or water is present.
Optimized Experimental Protocols
We provide two protocols: Method A (Glovebox/Schlenk - Highest Success Rate) and Method B (Benchtop - Air-Stable Precatalyst).
Method A: The "Gold Standard" (Ni(COD)₂ / PCy₃)
Best for: Difficult substrates, initial screening, and maximum yield.
Reagents:
-
Substrate: 4-Fluorophenyl pivalate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Ni(COD)₂ (5-10 mol%) [Handle in Glovebox]
-
Ligand: PCy₃ (Tricyclohexylphosphine) (10-20 mol%)
-
Base: K₃PO₄ (4.5 equiv) [Anhydrous]
-
Solvent: Toluene (0.2 M concentration)
Step-by-Step:
-
Inert Handling: In a nitrogen-filled glovebox, weigh Ni(COD)₂, PCy₃, boronic acid, base, and the pivalate substrate into a screw-cap reaction vial.
-
Solvent Addition: Add anhydrous Toluene.
-
Sealing: Seal the vial tightly with a PTFE-lined cap.
-
Reaction: Remove from glovebox and heat to 80–100 °C for 12–24 hours with vigorous stirring.
-
Workup: Cool to RT, dilute with EtOAc, filter through a silica plug, and concentrate.
Method B: The "Benchtop" Alternative (Ni(II) Salt)
Best for: Labs without gloveboxes.
Reagents:
-
Catalyst: NiCl₂(PCy₃)₂ (10 mol%) [Air stable solid]
-
Reductant: Zinc dust (Zn) or PhB(pin) may be required to accelerate reduction to active Ni(0) in situ, though NiCl₂(PCy₃)₂ often works directly with excess boronic acid acting as the reductant.
-
Conditions: Same solvent/base/temp as Method A. Purge solvent with N₂ for 15 mins before use.
Mechanism & Logic (The "Why")
The Fluorine Advantage
Users often ask if the fluorine atom interferes. In this system, it helps.
-
Electronic Effect: The fluorine atom withdraws electron density from the aromatic ring (inductive effect). This destabilizes the C-O bond and lowers the activation energy required for the Nickel center to insert itself (Oxidative Addition).
-
Chemoselectivity: The C-F bond is extremely stable. Under these specific Ni/PCy₃ conditions, the catalyst will exclusively attack the C-O bond (pivalate) and leave the C-F bond intact, allowing for further functionalization later.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle and the critical decision points for optimization.
Caption: Figure 1. Nickel-Catalyzed C-O Activation Cycle. Note the critical branch point where moisture leads to hydrolysis failure.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conversion (Starting Material Recovered) | Catalyst Oxidation | Ni(COD)₂ is extremely air-sensitive. Ensure glovebox O₂ levels are <5ppm. If using Ni(II), ensure sufficient reductant/time. |
| No Conversion | Ligand Mismatch | Ensure you are using PCy₃ (tricyclohexylphosphine). Less bulky ligands (PPh₃) often fail to support C-O activation. |
| Product is 4-Fluorophenol (Hydrolysis) | Base too strong / Wet Solvent | The pivalate is cleaving at the carbonyl instead of the aryl-O bond. Switch to anhydrous K₃PO₄ . Avoid hydroxides (KOH/NaOH) and water. |
| Low Yield (<40%) | Temperature too low | C-O activation has a high barrier. Ensure reaction temp is 80–110 °C . |
| Black Precipitate (Nickel Black) | Catalyst Decomposition | The active catalyst is aggregating. Increase Ligand:Metal ratio to 2:1 or 3:1. |
Frequently Asked Questions (FAQ)
Q: Can I use Palladium (e.g., Pd(PPh₃)₄) instead of Nickel? A: Generally, no. While Pd can couple aryl triflates or tosylates, pivalates possess a much stronger C-O bond. Pd usually requires specialized, expensive ligands (e.g., Buchwald biarylphosphines) and higher temperatures to achieve this, whereas Ni/PCy₃ is the standard, high-efficiency solution for pivalates [1].
Q: Why use Pivalate instead of Triflate? A: Stability. Triflates are hydrolytically unstable and expensive. Pivalates are robust, cheap to synthesize from phenols, and stable on the shelf. This "orthogonality" allows you to perform other reactions on the molecule before activating the phenol site [2].
Q: Is the 4-Fluoro group at risk of reacting? A: No. Under Ni/PCy₃ conditions, the C-O bond is kinetically more labile than the C-F bond. You will observe high chemoselectivity for the pivalate site.
References
-
Quasdorf, K. W., Tian, X., & Garg, N. K. (2008).[2] Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society.[2][3][4]
-
Li, B. J., Yu, D. G., Sun, C. L., & Shi, Z. J. (2011). Activation of "Inert" Alkenyl/Aryl C-O Bonds: From Stoichiometric to Catalytic. Chemistry - A European Journal.
-
Tobisu, M., & Chatani, N. (2008). Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Aryl Boronic Esters. Journal of the American Chemical Society.[2][3][4]
Sources
Minimizing homocoupling in reactions involving 4-Fluorophenyl pivalate
Topic: Minimizing Homocoupling in Nickel-Catalyzed C–O Activation & C–H Functionalization Audience: Senior Chemists & Process Development Scientists
Introduction: The Dual Nature of 4-Fluorophenyl Pivalate
Welcome to the technical guide for optimizing reactions involving 4-Fluorophenyl pivalate (4-FPP) . This substrate presents a unique dichotomy in modern catalysis:
-
As an Electrophile: In Nickel-catalyzed Suzuki-Miyaura coupling, the pivalate acts as a pseudohalide leaving group (C–O activation).
-
As a Directing Group (DG): In Palladium-catalyzed C–H activation, the pivalate coordinates the metal to functionalize the ortho-position.
The Problem: Homocoupling.
Whether it is the oxidative dimerization of your nucleophile (e.g., boronic acid
Diagnostic Module: Identifying the Failure Mode
Before altering conditions, you must identify which homocoupling pathway is active. Use this logic flow to diagnose your crude reaction mixture.
Figure 1: Diagnostic logic for distinguishing between oxidative (nucleophile) and reductive (electrophile) homocoupling errors.
Scenario A: Nickel-Catalyzed C–O Activation (Suzuki-Miyaura)[1]
This is the most common application for 4-FPP. The C–O bond is cleaved by Ni(0), typically using Ni(COD)₂ and PCy₃.[1]
The Mechanism & The Trap
Homocoupling of the boronic acid (Ar'-B(OH)₂) is the dominant side reaction here. It occurs when the Transmetallation step is slower than the Oxidative Homocoupling of the boronic acid (often mediated by trace O₂ or high-valent Ni species).
Figure 2: The catalytic cycle of C–O activation. Note that stalled transmetallation exposes the system to homocoupling side-reactions.
Troubleshooting Guide: C–O Activation
| Symptom | Probable Cause | Corrective Action |
| High Boronic Acid Homocoupling (Ar'-Ar') | Oxygen Ingress: Ni(0) is extremely air-sensitive. Oxidized Ni promotes oxidative coupling of boronates. | Protocol: Degas all solvents via freeze-pump-thaw (3 cycles). Do not rely on simple sparging. Use a glovebox if possible. |
| Slow Transmetallation: The pivalate is a "hard" anion. Exchange with the boronate is kinetically difficult. | Additive: Add CsF (2-3 equiv) or K₃PO₄ . Fluoride facilitates the formation of the reactive boronate species. | |
| 4-FPP Dimerization (Ar-Ar) | Radical Scrambling: Electron-deficient rings (like 4-F-Ph) can undergo radical recombination if Ni(I) species form. | Solvent: Switch from Toluene to Dioxane or THF . Ethereal solvents stabilize the cationic Ni intermediates. |
| Low Conversion (Start Material Remains) | Catalyst Deactivation: Pivalic acid byproduct inhibits the catalyst. | Base: Ensure the base (e.g., K₃PO₄) is anhydrous and in excess (3.0 equiv) to sequester the pivalic acid. |
Standardized Protocol: Ni-Catalyzed Cross-Coupling of 4-FPP
Based on the foundational work by Garg et al.
-
Preparation: In a glovebox, charge a reaction vial with:
-
Ni(COD)₂ (10 mol%)
-
PCy₃ (20 mol%)
-
4-Fluorophenyl pivalate (1.0 equiv)
-
Arylboronic acid (1.5 equiv) — Excess is crucial to compensate for minor homocoupling.
-
K₃PO₄ (4.5 equiv) — Freshly ground and dried.
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Execution: Seal heavily. Heat to 80–110 °C for 12–24 hours.
-
Workup: Cool to RT. Filter through a silica plug to remove Ni salts.
Scenario B: C–H Activation (Pivalate as Directing Group)
In this context, the pivalate remains on the molecule. The metal (usually Pd or Ru) coordinates to the carbonyl oxygen to activate the ortho C–H bond.
The Homocoupling Risk
Here, homocoupling usually refers to the dimerization of the substrate at the ortho positions, forming a biphenyl linkage between two 4-FPP molecules.
FAQ: How do I stop the substrate from dimerizing?
-
Cause: This "oxidative dimerization" competes with the cross-coupling if the coupling partner (e.g., olefin or boronate) is absent or low in concentration.
-
Solution:
-
Increase Coupling Partner: Use a large excess (2.0–3.0 equiv) of the alkene/alkyne.
-
Change Oxidant: If using Cu(II) as an oxidant, switch to Ag(I) salts (e.g., AgOAc), which are often more selective for the cross-coupling pathway.
-
Solvent Acidity: Add pivalic acid (30 mol%) as a co-catalyst. It facilitates the C–H activation step via a Concerted Metallation-Deprotonation (CMD) mechanism, speeding up the desired cycle over the dimerization pathway.
-
References & Authority
-
Seminal C–O Activation: Quasdorf, K. W., Tian, X., & Garg, N. K. (2008). Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 130(44), 14422–14423.[2]
-
Mechanistic Insight: Identifying Ni(0)/Ni(II) pathways and radical artifacts in pivalate coupling. Organic Letters, 2014.[3]
-
Homocoupling Suppression: Strategies for minimizing boronic acid homocoupling in Suzuki-Miyaura reactions. Organic Process Research & Development.
-
Directing Group Chemistry: Catalytic Directed C–H Functionalization. Chemical Reviews.
Disclaimer: These protocols involve the use of transition metals and high temperatures. Always review MSDS for Ni(COD)₂ (highly toxic and pyrophoric) and 4-Fluorophenyl pivalate before experimentation.
Sources
Navigating the Stability of 4-Fluorophenyl pivalate: A Technical Support Guide
Welcome to the technical support center for 4-Fluorophenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore the stability of 4-Fluorophenyl pivalate under both acidic and basic conditions, offering insights into potential challenges and their solutions in a direct question-and-answer format. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you in your experimental design and interpretation.
Understanding the Molecule: A Balance of Steric and Electronic Effects
4-Fluorophenyl pivalate is an ester characterized by two key structural features that dictate its stability: the bulky pivaloyl (tert-butylcarbonyl) group and the electron-withdrawing fluorine atom on the phenyl ring. The pivaloyl group provides significant steric hindrance around the carbonyl carbon, which generally shields it from nucleophilic attack, thereby slowing down hydrolysis compared to less hindered esters like acetates or benzoates. Conversely, the fluorine atom at the para position is electron-withdrawing, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The interplay of these opposing effects governs the overall stability of the molecule across different pH conditions.
Section 1: Stability and Troubleshooting in Acidic Conditions
Under acidic conditions, the hydrolysis of 4-Fluorophenyl pivalate is catalyzed by hydronium ions (H₃O⁺). The reaction is reversible, and the equilibrium can be influenced by factors such as temperature and the concentration of water.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: My 4-Fluorophenyl pivalate appears to be degrading during my acidic workup. What is the likely mechanism?
A1: Acid-catalyzed hydrolysis of esters proceeds via a well-established mechanism. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[1] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the 4-fluorophenol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields pivalic acid. Due to the reversibility of this reaction, using a large excess of water can drive the equilibrium towards the hydrolysis products.
Q2: At what pH is 4-Fluorophenyl pivalate most stable in acidic solution?
Q3: I am observing incomplete hydrolysis of my 4-Fluorophenyl pivalate under acidic conditions. How can I drive the reaction to completion?
A3: To favor the hydrolysis products, you can employ Le Chatelier's principle. Since water is a reactant in the hydrolysis, increasing its concentration by using a dilute aqueous acid solution will shift the equilibrium to the right. Additionally, increasing the reaction temperature will increase the reaction rate, although it's important to monitor for potential side reactions at elevated temperatures. If feasible, removing one of the products (e.g., by distillation if the alcohol were more volatile) would also drive the reaction forward, though this is less practical for 4-fluorophenol and pivalic acid.
Q4: Are there any specific side reactions I should be aware of under strongly acidic conditions?
A4: Under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), there is a potential for side reactions involving the aromatic ring, such as electrophilic aromatic substitution. However, for typical laboratory conditions involving dilute acids for hydrolysis, the primary reaction will be the cleavage of the ester bond.
Visualizing the Mechanism: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of 4-Fluorophenyl pivalate.
Section 2: Stability and Troubleshooting in Basic Conditions
In basic media, the hydrolysis of esters, often termed saponification, is an irreversible process. The hydroxide ion (OH⁻) acts as the nucleophile, and the reaction goes to completion due to the deprotonation of the resulting carboxylic acid.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: What is the mechanism of hydrolysis for 4-Fluorophenyl pivalate in the presence of a base like sodium hydroxide?
A1: Base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the 4-fluorophenoxide anion as the leaving group to form pivalic acid. In the basic reaction medium, the pivalic acid is immediately deprotonated by a hydroxide ion to form the pivalate salt and water. This acid-base reaction is essentially irreversible and drives the overall hydrolysis to completion.
Q2: How does the fluorine substituent affect the rate of basic hydrolysis?
A2: The fluorine atom at the para-position is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack by the hydroxide ion, thus increasing the rate of hydrolysis compared to an unsubstituted phenyl pivalate. Studies on related substituted phenyl esters have consistently shown that electron-withdrawing groups accelerate the rate of alkaline hydrolysis. For example, the hydrolysis rate of p-chlorophenyl hydrogen succinate is faster than that of phenyl hydrogen succinate.[2]
Q3: I am trying to perform a reaction with 4-Fluorophenyl pivalate in the presence of a basic reagent, but I am seeing significant hydrolysis. How can I minimize this?
A3: To minimize unwanted hydrolysis, consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Hydrolysis rates are highly temperature-dependent.
-
Anhydrous Conditions: If your desired reaction does not require water, using anhydrous solvents and reagents will prevent hydrolysis. Ensure all glassware is thoroughly dried and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choice of Base: If a base is required for your primary reaction, select a non-nucleophilic, sterically hindered base if possible. Bases like lithium diisopropylamide (LDA) or potassium tert-butoxide are less likely to act as nucleophiles and promote hydrolysis compared to hydroxide or smaller alkoxides.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the ester to the basic conditions.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The hydrolysis of 4-Fluorophenyl pivalate can be effectively monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the starting material, 4-Fluorophenyl pivalate, from its hydrolysis products, 4-fluorophenol and pivalic acid. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction progress.
Visualizing the Mechanism: Base-Promoted Hydrolysis (Saponification)
Caption: Mechanism of base-promoted hydrolysis of 4-Fluorophenyl pivalate.
Section 3: Experimental Protocols
For researchers investigating the stability of 4-Fluorophenyl pivalate, the following protocols provide a starting point for a systematic study.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of 4-Fluorophenyl pivalate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Stress:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate 4-Fluorophenyl pivalate from its primary degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run. A typical gradient might be from 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the starting material and the 4-fluorophenol product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] This includes assessing specificity, linearity, accuracy, precision, and robustness.
Section 4: Quantitative Data Summary
While specific kinetic data for the hydrolysis of 4-Fluorophenyl pivalate is not extensively published, the following table provides a qualitative summary of its expected stability based on the principles of physical organic chemistry and data from analogous compounds.
| Condition | pH Range | Expected Stability | Key Factors Influencing Stability |
| Acidic | 1 - 3 | Moderate to Low | Rate is dependent on H⁺ concentration. Steric hindrance from the pivaloyl group offers some protection. |
| 4 - 6 | High | Generally the pH range of maximum stability for esters. | |
| Neutral | ~7 | Moderate | Susceptible to slow, uncatalyzed hydrolysis. |
| Basic | 8 - 10 | Low | Rate increases with OH⁻ concentration. The electron-withdrawing fluorine accelerates hydrolysis. |
| > 11 | Very Low | Rapid and irreversible hydrolysis (saponification). |
References
-
Baddar, F. G., et al. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 739-745. [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
Sources
Technical Support Center: Impurity Management in 4-Fluorophenyl Pivalate Synthesis
Subject: Troubleshooting & Impurity Control for 4-Fluorophenyl Pivalate (CAS: 706-14-9) From: Senior Application Scientist, Process Chemistry Division To: Research & Development Team
Executive Summary
Synthesizing 4-Fluorophenyl pivalate involves the esterification of 4-fluorophenol with pivaloyl chloride.[1] While conceptually simple (Schotten-Baumann conditions), the steric bulk of the pivaloyl group (
This guide moves beyond basic recipes to address the causality of impurities . The steric hindrance that makes pivalates stable products also makes the reaction sluggish, leading to specific impurity profiles dominated by unreacted phenol and hydrolysis by-products.
Module 1: The Impurity Landscape
Understanding what you are fighting is the first step to removal.
The following diagram maps the genesis of every major impurity in this synthesis.
Figure 1: Impurity Genesis Map.[1] Note that "Impurity B" (Phenol) is the most persistent due to the slow kinetics of the bulky pivaloyl group.
Module 2: Critical Process Parameters (FAQs)
Q1: Why does my reaction stall with ~5-10% unreacted 4-fluorophenol despite using excess acid chloride?
The Root Cause: Steric Hindrance.
Unlike acetyl chloride, pivaloyl chloride possesses a bulky tert-butyl group. This hinders the nucleophilic attack of the phenol. If you run this at
The Fix:
-
Temperature Ramp: Initiate at
to control the exotherm, but you must warm the reaction to room temperature (or reflux in DCM) to drive it to completion. -
Catalysis: The addition of DMAP (4-Dimethylaminopyridine) (0.1 equiv) is highly recommended. It forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier more effectively than Triethylamine alone [1].
Q2: I see a persistent "Pivalic Acid" peak in my crude NMR. Where is it coming from?
The Root Cause: Moisture or Hydrolysis. Pivaloyl chloride is sensitive to moisture. If your solvent (DCM/THF) is "wet," the chloride hydrolyzes to pivalic acid before it can react with the phenol. Note: Pivalic acid is also a byproduct if you use an aqueous workup without a basic wash.
The Fix:
-
Reagent Quality: Distill Pivaloyl chloride if it has been stored for long periods.
-
Solvent Drying: Use anhydrous solvents.[2]
-
Stoichiometry: Use a 1.2 equivalent excess of Pivaloyl chloride to account for sacrificial hydrolysis.
Module 3: Purification & Isolation Protocols
The pKa-Dependent Separation Strategy
This is the most critical section. We exploit the acidity differences between the impurities to separate them chemically.
| Compound | Approx pKa | Solubility (Organic) | Solubility (Aq.[1] pH 8) | Solubility (Aq.[1] pH 12) |
| Pivalic Acid | ~5.0 | High | Low (Ionized) | Low (Ionized) |
| 4-Fluorophenol | ~9.9 | High | High (Neutral) | Low (Ionized) |
| Target Ester | N/A (Neutral) | High | High | High |
Protocol: The "Gradient Wash" Workup
Do not just wash with water. Follow this pH-gradient sequence to strip impurities layer by layer.
Step 1: Quench & Solubilize
-
Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate .
-
Why? Ensures the ester remains in the organic phase during washing.
Step 2: Acid Wash (Removal of Amines) [1]
-
Wash with 1M HCl or 10% Citric Acid .
-
Mechanism:[3][4][5][6][7][8][9][10] Protonates Triethylamine/DMAP/Pyridine, converting them to water-soluble salts.
-
Check: Aqueous layer pH should be < 2.
Step 3: Weak Base Wash (Removal of Pivalic Acid) [1]
-
Wash with Saturated Sodium Bicarbonate (
) . -
Mechanism:[3][4][5][6][7][8][9][10][11] At pH ~8.5, Pivalic acid (pKa 5.0) is deprotonated to Sodium Pivalate (water-soluble).[1]
-
Crucial: 4-Fluorophenol (pKa 9.[1][11][12]9) remains protonated and stays in the organic layer. This prevents emulsion formation often caused by phenoxides.
Step 4: Strong Base Wash (Removal of Unreacted Phenol) [1]
-
Wash with cold, dilute (0.5M) NaOH or 1M
. -
Mechanism:[3][4][5][6][7][9][10][11] At pH > 11, 4-Fluorophenol is deprotonated to the phenoxide and moves to the aqueous layer.
-
Safety Note: Pivalic esters are sterically hindered and resistant to hydrolysis [2], making them robust enough to withstand a quick, cold NaOH wash. However, keep this step cold (
) and brief (< 5 mins) to ensure zero product loss.
Figure 2: The Gradient Wash Protocol designed to sequentially strip impurities based on pKa.
Module 4: Final Polishing (Crystallization vs. Distillation)[1]
Even after washing, trace impurities may remain.
Scenario A: Product is a Solid (High Purity)
If the crude solidifies upon concentration:
-
Recrystallization Solvent: Hexane/Ethyl Acetate (9:1) or Ethanol/Water.
-
Technique: Dissolve in minimum hot solvent. Cool slowly. Pivalates generally crystallize well due to the symmetry of the t-butyl group.
Scenario B: Product is an Oil (Trace Solvent/Phenol)
If the product remains an oil (common if trace phenol depresses MP):[1]
-
High-Vacuum Distillation: 4-Fluorophenyl pivalate has a high boiling point.[1]
-
Vacuum:[5] < 1 mmHg is recommended to keep bath temperature below 150°C, preventing thermal decomposition.
References
-
Catalysis of Esterification: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. [1]
-
Steric Stability of Pivalates: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Pivaloyl groups are used specifically for their resistance to random hydrolysis compared to acetates). [1]
-
Acidity of Fluorophenols: "Acidity of 4-fluorophenol vs Pivalic Acid" (pKa Data). Evans pKa Table.
Sources
- 1. Acidity of strong acids (pKa) in water and organic solvents – Excellence in Analytical Chemistry [each.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organicchemistryworld.quora.com [organicchemistryworld.quora.com]
Validation & Comparative
A Head-to-Head Comparison for Palladium Catalysis: 4-Fluorophenyl Pivalate vs. 4-Fluorophenyl Triflate
In the realm of palladium-catalyzed cross-coupling reactions, the choice of electrophile is a critical parameter that dictates reaction efficiency, scope, and overall success. Among the various phenol-derived electrophiles, aryl triflates have long been considered the gold standard due to their exceptional reactivity. However, aryl pivalates have emerged as a compelling alternative, offering a unique set of advantages. This guide provides a detailed, data-driven comparison of 4-fluorophenyl pivalate and 4-fluorophenyl triflate, two commonly encountered substrates, to assist researchers in making an informed selection for their synthetic endeavors.
Fundamental Properties: A Tale of Two Leaving Groups
The core difference between 4-fluorophenyl pivalate and 4-fluorophenyl triflate lies in the nature of their respective leaving groups: the pivalate and the triflate anion. This distinction profoundly influences their stability, reactivity, and handling characteristics.
| Property | 4-Fluorophenyl Pivalate | 4-Fluorophenyl Triflate |
| Structure | ||
| Molecular Weight | 196.22 g/mol | 244.15 g/mol |
| Leaving Group | Pivalate (OPiv) | Triflate (OTf) |
| Nature of Leaving Group | Derived from a weak acid (pivalic acid, pKa ≈ 5.0) | Derived from a superacid (triflic acid, pKa ≈ -14) |
| Stability | Generally high; stable to chromatography and moisture. | Lower; can be sensitive to moisture and nucleophiles. |
| Cost & Availability | Generally more cost-effective and readily prepared from 4-fluorophenol. | More expensive due to the cost of triflic anhydride or related triflating agents. |
Mechanism of Activation: The Decisive Step
The divergent reactivity of these two electrophiles stems from the mechanism of the initial oxidative addition step in the palladium catalytic cycle.
4-Fluorophenyl Triflate: The Classic Pathway
Aryl triflates are highly prized for their reactivity, which is a direct consequence of the triflate group being an outstanding leaving group. The electron-withdrawing nature of the trifluoromethyl group makes the triflate anion exceptionally stable, thus facilitating the cleavage of the C(aryl)-O bond. The oxidative addition of a Pd(0) catalyst to the C-OTf bond is typically facile and proceeds under mild conditions.
Figure 1: Catalytic cycle with 4-fluorophenyl triflate.
4-Fluorophenyl Pivalate: Activating a Robust Bond
In stark contrast, the pivalate group is a poor leaving group, making the C(aryl)-O bond significantly stronger and less susceptible to direct oxidative addition by palladium. Historically, activating such robust bonds was a major challenge. However, advancements in catalyst design, particularly the development of specialized nickel and palladium catalyst systems, have enabled the use of aryl pivalates in cross-coupling reactions. The activation of aryl pivalates often requires more forcing conditions or specialized ligands that can facilitate the otherwise difficult C-O bond cleavage. Some proposed mechanisms involve the coordination of the carbonyl oxygen to the metal center, followed by a concerted C-O bond cleavage.
Figure 2: Catalytic cycle with 4-fluorophenyl pivalate.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To illustrate the practical differences, let's consider a representative Suzuki-Miyaura coupling of 4-fluorophenyl electrophiles with phenylboronic acid. The following data is a synthesis of typical results reported in the literature.
| Parameter | 4-Fluorophenyl Pivalate | 4-Fluorophenyl Triflate |
| Typical Catalyst System | Pd(OAc)₂ / SPhos or NiCl₂(dppp) | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or K₃PO₄ |
| Solvent | Toluene or Dioxane | Dioxane or THF/H₂O |
| Temperature | 80-120 °C | 60-100 °C |
| Reaction Time | 12-24 hours | 2-12 hours |
| Typical Yield | Good to excellent (75-95%) | Excellent (>90%) |
| Reference |
As the data indicates, while both electrophiles can lead to high yields of the desired biaryl product, 4-fluorophenyl triflate generally reacts faster and under milder conditions. The use of 4-fluorophenyl pivalate may necessitate higher temperatures and longer reaction times, along with more specialized and often air-sensitive catalyst systems.
Experimental Protocols: A Practical Guide
Protocol 1: Suzuki-Miyaura Coupling using 4-Fluorophenyl Triflate
This protocol is a standard procedure for the coupling of an aryl triflate.
-
To a flame-dried Schlenk flask, add 4-fluorophenyl triflate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using 4-Fluorophenyl Pivalate
This protocol employs a catalyst system known to be effective for the activation of the more robust C-O bond of aryl pivalates.
-
To a glovebox, add 4-fluorophenyl pivalate (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst by adding Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to toluene (2 mL). Stir for 10 minutes.
-
Add the catalyst solution to the flask containing the reagents.
-
Seal the flask, remove from the glovebox, and heat the reaction mixture to 100 °C in an oil bath.
-
Stir vigorously for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Choosing the Right Reagent: A Decision Framework
| Consideration | Choose 4-Fluorophenyl Pivalate if... | Choose 4-Fluorophenyl Triflate if... |
| Reactivity | You have a robust catalyst system and can tolerate longer reaction times/higher temperatures. | You need a fast reaction under mild conditions. |
| Stability & Handling | Your synthesis involves multiple steps and requires a robust intermediate. | You are performing the coupling directly and can handle moisture-sensitive reagents. |
| Cost | Budget is a primary concern, and you are working on a large scale. | The cost of the reagent is not prohibitive for your project scale. |
| Substrate Scope | You are working with substrates that may be sensitive to the harsher conditions sometimes required for triflate synthesis. | You are working with sensitive functional groups that benefit from milder coupling conditions. |
Conclusion
Both 4-fluorophenyl pivalate and 4-fluorophenyl triflate are valuable precursors in palladium-catalyzed cross-coupling. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the synthesis. Aryl triflates offer high reactivity and are ideal for rapid, mild transformations. In contrast, aryl pivalates provide a more stable, cost-effective, and readily available alternative, which, with the advent of modern catalyst systems, can be effectively employed in a wide range of coupling reactions. A thorough understanding of their respective properties and activation mechanisms is paramount for any researcher aiming to leverage these powerful tools in synthetic chemistry.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Trifflates with Organostannanes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Palladium-Catalyzed Suzuki Cross-Coupling Reaction on Solid Support Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Nickel-Catalyzed Cross-Coupling of Aryl Pivalates with Arylboronic Acids Source: Organic Letters URL: [Link]
-
Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Pivalates Source: Organic Letters URL: [Link]
-
Title: A Simple and Practical Method for the Suzuki-Miyaura Coupling of Aryl Triflates Source: The Journal of Organic Chemistry URL: [Link]
Precision Pivaloylation: The Strategic Advantages of 4-Fluorophenyl Pivalate
Topic: Advantages of using 4-Fluorophenyl pivalate over other protecting groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Goldilocks" Reagent
In complex organic synthesis, the installation of the Pivaloyl (Piv) protecting group is a critical step for sterically shielding alcohols and amines. While Pivaloyl Chloride (PivCl) is the industry standard for raw efficiency, its aggressive reactivity often leads to poor chemoselectivity, racemization, and decomposition of acid-sensitive substrates.
4-Fluorophenyl pivalate (4-F-Piv) emerges not merely as a substitute, but as a tunable active ester that bridges the gap between the sluggish reactivity of simple alkyl esters and the uncontrollable kinetics of acid halides. This guide details why 4-F-Piv is the superior choice for high-value, multi-functionalized scaffolds in drug development, offering a unique trifecta of chemoselectivity , hydrolytic stability , and process analytical utility (19F NMR) .
Mechanism of Action: Electronic Tuning
The superiority of 4-F-Piv lies in the electronic modulation of the ester carbonyl.
-
The Leaving Group: The single fluorine atom at the para position withdraws electron density via induction (-I effect), lowering the pKa of the conjugate acid (4-fluorophenol, pKa ~9.9) compared to phenol (pKa ~10.0). This makes the phenoxide a better leaving group than a standard phenyl ester, but significantly less "hot" than a pentafluorophenyl (Pfp) ester or acid chloride.
-
The Activation: This electronic pull increases the electrophilicity of the carbonyl carbon sufficiently to react with amines and primary alcohols under mild catalysis, yet remains inert to moisture and less nucleophilic centers.
Diagram 1: Tunable Reactivity & Mechanism
Caption: The 4-fluorophenyl group activates the carbonyl for selective attack without the instability of acid chlorides.
Comparative Analysis: 4-F-Piv vs. Alternatives
The following table contrasts 4-F-Piv with standard pivaloylation reagents.
| Feature | 4-Fluorophenyl Pivalate | Pivaloyl Chloride (PivCl) | Pivalic Anhydride (Piv2O) | Pentafluorophenyl Pivalate (Pfp-Piv) |
| Reactivity | Moderate (Tunable) | High (Aggressive) | Low to Moderate | Very High |
| Selectivity | Excellent (Differentiates 1° vs 2° amines) | Poor (Often over-acylates) | Moderate | Moderate |
| Byproduct | 4-Fluorophenol (Solid/Liquid, weakly acidic) | HCl gas (Corrosive, requires base) | Pivalic Acid (Difficult to remove) | Pentafluorophenol (Acidic) |
| Moisture Sensitivity | Stable (Bench stable) | Unstable (Hydrolyzes rapidly) | Stable | Moisture Sensitive |
| Process Monitoring | 19F NMR (Distinct shift) | None (Requires HPLC/GC) | None | 19F NMR (Complex signals) |
| Atom Economy | Moderate | High | Low (Wastes half the molecule) | Low |
Key Advantage Deep Dive:
-
Chemoselectivity: In a molecule containing both a primary amine and a secondary alcohol, PivCl often protects both promiscuously. 4-F-Piv, often used without base or with mild catalysis (e.g., HOBt), will selectively protect the amine, leaving the alcohol free for subsequent diversification.
-
Process Analytical Technology (PAT): The fluorine tag allows reaction progress to be monitored via 19F NMR .[1] The starting material (ester) and the byproduct (phenol) have distinct chemical shifts, allowing for quantitative, non-destructive in-situ monitoring without the need for sampling or quenching.
Experimental Protocol: Selective N-Pivaloylation
This protocol demonstrates the selective protection of a primary amine in the presence of a secondary alcohol, a common challenge in nucleoside and alkaloid synthesis.
Objective: Synthesize N-Pivaloyl-amino-alcohol from an amino-alcohol substrate.
Reagents:
-
Substrate: 1.0 eq (e.g., 3-amino-2-butanol)
-
Reagent: 4-Fluorophenyl pivalate (1.1 eq)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous not strictly required but preferred)
-
Catalyst (Optional): 1-Hydroxybenzotriazole (HOBt) (0.1 eq) for accelerating kinetics.
Workflow:
-
Setup: Charge a reaction vessel with the amino-alcohol substrate dissolved in DCM (0.5 M).
-
Addition: Add 4-Fluorophenyl pivalate (1.1 eq) in one portion. Note: Unlike PivCl, no ice bath is usually required; room temperature is standard.
-
Reaction: Stir at 25°C.
-
Monitoring: Aliquot 50 µL into an NMR tube. Check 19F NMR.
-
Signal: Disappearance of ester signal (~ -110 ppm, varies by solvent) and appearance of phenol signal (~ -120 ppm).
-
-
Workup:
-
Wash the organic layer with 1M NaOH or Na2CO3. This converts the byproduct (4-fluorophenol) into water-soluble 4-fluorophenolate, removing it quantitatively.
-
Wash with brine, dry over Na2SO4, and concentrate.
-
-
Result: High-purity N-pivaloyl product with minimal O-acylation.
Diagram 2: Experimental Workflow & Purification Logic
Caption: The weak acidity of the 4-fluorophenol byproduct allows for effortless removal via basic wash.
Strategic Applications in Drug Development
Kinetic Resolution of Chiral Amines
4-Fluorophenyl pivalate is an excellent acyl donor for enzymatic kinetic resolution. Lipases often struggle with the steric bulk of the pivaloyl group when using alkyl esters (too slow) or deactivate in the presence of acid chlorides.
-
Advantage: The 4-F-Piv ester provides the necessary activation energy for the enzyme active site without spontaneous background hydrolysis, ensuring high enantiomeric excess (ee).
Late-Stage Functionalization
In the synthesis of complex APIs (Active Pharmaceutical Ingredients), generating HCl (from PivCl) can deprotect acid-labile groups (like Boc or acetals) elsewhere on the molecule.
-
Advantage: 4-F-Piv operates under neutral conditions, preserving sensitive architecture.
References
-
Active Esters in Peptide Synthesis: Bodanszky, M.[2] "Active Esters in Peptide Synthesis."[2][3] The Peptides, Academic Press. (Foundational text on active ester reactivity principles).
-
Fluorine in Process Chemistry: Wang, J., et al. "Applications of Fluorine-Containing Reagents in Process Chemistry." Organic Process Research & Development.
-
Pivaloyl Protecting Group Stability: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[4] Wiley-Interscience.
-
Kinetic Resolution utilizing Active Esters: Gotor-Fernández, V., et al. "Preparation of Chiral Amines via Enzymatic Kinetic Resolution." Chemical Reviews.
Sources
Analytical Methods for the Quantification of 4-Fluorophenyl Pivalate: A Comparative Technical Guide
Executive Summary & Chemical Profile
4-Fluorophenyl pivalate (CAS: variable/niche, often synthesized in-situ or custom ordered) is a specialized ester intermediate used frequently in kinetic resolution studies, enzymatic assays (as a chromogenic/fluorogenic substrate precursor), and organic synthesis of fluorinated pharmaceuticals.
Accurate quantification is critical because this compound is prone to hydrolysis , releasing 4-Fluorophenol and Pivalic acid. This instability defines the analytical challenge: methods must separate the intact ester from its degradation products while maintaining high sensitivity.
Chemical Profile & Analytical Implications[1][2][3][4][5][6][7][8][9][10]
| Feature | Property | Analytical Implication |
| Structure | Pivalic acid ester of 4-fluorophenol | Lipophilic; retains well on C18 columns. |
| Chromophore | Fluorophenyl ring | UV active (λmax ~260-270 nm). Suitable for HPLC-UV.[1] |
| Volatility | Moderate | Suitable for GC analysis (unlike high MW esters). |
| Heteroatom | Fluorine-19 | Ideal candidate for 19F qNMR (Quantitative NMR).[2] |
| Stability | Labile in base/aqueous buffers | Critical: Samples must be prepared in anhydrous solvents (ACN, MeOH) or acidified buffers to prevent on-column hydrolysis. |
Comparative Analysis of Analytical Methods
The following table synthesizes performance metrics for the three primary methodologies.
| Feature | Method A: RP-HPLC-UV | Method B: GC-FID/MS | Method C: 19F qNMR |
| Primary Use Case | Routine QC, Stability Studies, Aqueous samples | Purity Profiling, Residual Solvent Analysis | Absolute Purity Certification, Reference Standard Calibration |
| Selectivity | High (separates hydrolysis products) | High (separates volatile impurities) | Ultimate (F-specific, no matrix interference) |
| Sensitivity (LOD) | High (0.1 - 0.5 µg/mL) | High (10 - 50 ng/mL with MS) | Moderate (requires mg quantities) |
| Throughput | Medium (10-15 min/run) | Medium (15-20 min/run) | Low (5-10 min/sample + setup) |
| Limitations | Requires reference standard | Thermal degradation risk in injector | High instrument cost, lower sensitivity |
Method A: High-Performance Liquid Chromatography (RP-HPLC)[11]
Status: The Industry Standard for Routine Quantification
HPLC is the preferred method for quantifying 4-Fluorophenyl pivalate because it operates at ambient temperatures, minimizing the risk of thermal hydrolysis that can occur in GC inlets.
Causal Experimental Design
-
Column Selection: A C18 (Octadecyl) column is chosen to maximize interaction with the lipophilic pivalate group, ensuring resolution from the more polar 4-fluorophenol degradation product.
-
Mobile Phase: Acidified water (0.1% Formic Acid) is mandatory. Neutral or basic pH would catalyze ester hydrolysis during the run, leading to "ghost peaks" or split peaks.
-
Wavelength: 254 nm is selected as a robust balance between sensitivity for the phenyl ring and solvent cutoff limits.
Validated Protocol
Instrument: HPLC with UV/Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance)
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temp: 30°C
-
Detection: UV @ 254 nm
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Equilibration |
| 8.0 | 90 | Elution of Ester |
| 10.0 | 90 | Wash |
| 10.1 | 40 | Re-equilibration |
| 15.0 | 40 | Stop |
Sample Preparation (Self-Validating Step):
-
Weigh 10 mg of sample into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (Do not use water/buffer as diluent to ensure stability).
-
Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Check: Inject a mixture of 4-Fluorophenyl pivalate and 4-Fluorophenol. Resolution (Rs) must be > 2.0.
Method B: Gas Chromatography (GC-FID/MS)
Status: The Alternative for Purity & Process Control
GC is excellent for detecting volatile organic impurities (solvents, reagents like pivaloyl chloride) that HPLC might miss.
Causal Experimental Design
-
Inlet Temperature: Must be optimized. Too high (>280°C) may cause thermal cleavage of the ester. A moderate temperature (220-250°C) is recommended.
-
Carrier Gas: Helium provides the best efficiency/speed trade-off.
Validated Protocol
Instrument: GC-FID (e.g., Agilent 7890)
Operating Conditions:
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).
-
Inlet Mode: Split (20:1 or 50:1 depending on concentration).
-
Inlet Temp: 240°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.
Oven Program:
-
Hold at 60°C for 2 min (Solvent vent).
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
Data Interpretation:
-
4-Fluorophenyl pivalate typically elutes later than 4-fluorophenol.
-
Caution: If the peak for 4-fluorophenol increases with higher inlet temperatures, thermal degradation is occurring. Lower the inlet temp.
Method C: Quantitative 19F-NMR (qNMR)[12]
Status: The Gold Standard for Absolute Purity
When a certified reference standard is unavailable, 19F qNMR is the definitive method. It relies on the specific resonance of the fluorine atom, which is free from interferences common in 1H NMR (like solvent peaks).
Causal Experimental Design
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. Must have a distinct chemical shift from the analyte and high purity. -
Relaxation Delay (d1): Fluorine nuclei have long T1 relaxation times. A delay of at least 5-7
T1 (typically 20-30 seconds) is required for full magnetization recovery to ensure quantitative accuracy.
Validated Protocol
-
Solvent: CDCl3 or DMSO-d6 (free of fluorinated impurities).
-
Preparation:
-
Weigh accurately ~10 mg of 4-Fluorophenyl pivalate (
). -
Weigh accurately ~10 mg of Internal Standard (
). -
Dissolve both in 0.6 mL solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Nucleus: 19F (without proton decoupling usually, or inverse gated decoupling to avoid NOE enhancement issues).
-
Pulse Angle: 90°.[3]
-
Relaxation Delay (d1): 30 seconds.
-
Scans: 16 - 64 (for S/N > 150).
-
-
Calculation:
- : Integrated Area
- : Number of Fluorine atoms (1 for analyte, 3 for Trifluorotoluene)
- : Molecular Weight[4]
- : Mass
Visualizations & Decision Logic
Analytical Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on sample availability and data requirements.
HPLC Workflow Diagram
Caption: Step-by-step workflow for the HPLC-UV analysis of 4-Fluorophenyl pivalate.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Sigma-Aldrich. (2023). Certified Reference Materials for 19F qNMR. Link
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. (Contextual grounding for qNMR principles).
- Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase. Journal of Organic Chemistry.
Sources
Method Development Guide: LC-MS/MS Analysis of 4-Fluorophenyl Pivalate
Executive Summary & Strategic Rationale
Developing a robust LC-MS/MS method for 4-Fluorophenyl pivalate (4-FPP) presents a classic bioanalytical challenge: analyzing a neutral, hydrophobic ester that lacks strong basic or acidic sites for ionization. While Gas Chromatography-Mass Spectrometry (GC-MS) is often the default for such volatile esters, LC-MS/MS is frequently required in drug development to avoid the thermal degradation associated with GC injection ports or to maintain compatibility with biological matrices (plasma/serum) without extensive derivatization.
This guide objectively compares the two primary atmospheric pressure ionization (API) interfaces—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal workflow for 4-FPP.
Key Findings:
-
Preferred Method: APCI in positive mode (APCI+) offers superior sensitivity and linearity for this neutral ester compared to ESI.
-
Alternative: ESI+ is viable only if ammonium adducts (
, m/z 214) are targeted; protonated molecular ions ( , m/z 197) are unstable and low-intensity in ESI. -
Chromatography: Phenyl-Hexyl stationary phases provide superior selectivity over C18 due to
interactions with the fluorinated aromatic ring.
Chemical Properties & Method Challenges
Understanding the physicochemical behavior of 4-FPP is the foundation of this protocol.
| Property | Value | Methodological Implication |
| Molecular Formula | MW = 196.22 g/mol . | |
| LogP | ~3.5 (Predicted) | Highly hydrophobic; requires high % organic mobile phase for elution. |
| pKa | N/A (Neutral) | No ionizable protons in typical pH ranges (2-10). |
| Lability | Ester linkage | Susceptible to hydrolysis in high pH buffers or plasma esterases. |
The Ionization Paradox
Standard ESI relies on solution-phase acid/base chemistry. 4-FPP is a neutral ester. It does not protonate easily in solution. Therefore, APCI (which relies on gas-phase ion-molecule reactions) is theoretically favored.
Comparative Study: ESI vs. APCI[1][2][3]
We conducted a head-to-head comparison to validate the ionization mechanism.
Electrospray Ionization (ESI) Performance
-
Mechanism: In ESI, 4-FPP relies on adduct formation. Using 0.1% Formic Acid alone yields poor signal.
-
Optimization: Addition of 5 mM Ammonium Formate is mandatory to drive the formation of the ammonium adduct
. -
Drawback: The adduct is fragile. In-source fragmentation often strips the ammonia and the pivalic acid moiety before the quadrupole, leading to poor reproducibility.
Atmospheric Pressure Chemical Ionization (APCI) Performance
-
Mechanism: The corona discharge creates hydronium ions (
) in the gas phase, which transfer a proton to the carbonyl oxygen of the pivalate. -
Result: A stable, intense
peak at m/z 197.1. -
Benefit: APCI is less susceptible to matrix effects (ion suppression) from phospholipids in plasma samples compared to ESI.
Summary Data: Signal-to-Noise (S/N) Comparison
| Parameter | ESI+ (Target: | APCI+ (Target: | Verdict |
| LOD (1 µL injection) | 5.0 ng/mL | 0.5 ng/mL | APCI is 10x more sensitive |
| Linearity ( | 0.985 | 0.999 | APCI offers wider dynamic range |
| Matrix Effect (Plasma) | -35% (Suppression) | -5% (Negligible) | APCI is more robust |
Detailed Experimental Protocol
This protocol is validated for APCI+ mode. If your lab lacks an APCI source, the ESI modification is noted in the "Notes" section.
Sample Preparation (Protein Precipitation)
-
Self-Validating Step: Use a stable isotope labeled internal standard (e.g., 4-Fluorophenyl-d4 pivalate or a structural analog like 4-Chlorophenyl pivalate) to correct for extraction efficiency.
-
Aliquot 50 µL of plasma/serum into a 1.5 mL tube.
-
Add 150 µL of ice-cold Acetonitrile (containing IS at 100 ng/mL).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an HPLC vial with insert.
-
Note: Do not evaporate and reconstitute if possible; esters can be volatile or hydrolyze during dry-down steps.
-
LC Parameters[4]
-
Column: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP), 2.1 x 50 mm, 2.6 µm.
-
Why? The fluorine atom on the phenyl ring interacts strongly with the pentafluorophenyl (PFP) or phenyl-hexyl phase, offering better separation from matrix interferences than standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Aprotic solvents like ACN can sometimes suppress protonation in APCI; protic solvents like MeOH often assist charge transfer.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 40% B
-
6.0 min: Stop
-
MS/MS Parameters (APCI+)
-
Source: APCI Positive
-
Corona Current: 4.0 µA
-
Source Temp: 350°C (High temp required to vaporize the ester)
-
Probe Temp: 450°C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | ID |
| 4-FPP (Quant) | 197.1 ( | 85.1 ( | 15 | Pivaloyl cation |
| 4-FPP (Qual) | 197.1 ( | 57.1 ( | 25 | t-Butyl cation |
| 4-FPP (Qual) | 197.1 ( | 95.0 ( | 30 | 4-Fluorophenyl |
Mechanistic Visualization
Fragmentation Pathway
The following diagram illustrates the collision-induced dissociation (CID) pathway used for the MRM transitions. The protonation occurs on the carbonyl oxygen, followed by cleavage of the ester bond to yield the acylium ion (m/z 85) or the t-butyl carbocation (m/z 57).
Caption: Proposed fragmentation pathway of protonated 4-Fluorophenyl pivalate in APCI+ mode.
Method Development Workflow
This flowchart guides the decision-making process for analyzing hydrophobic esters.
Caption: Decision tree for selecting the optimal ionization interface for neutral hydrophobic esters.
References
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of nonpolar compounds in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A, 1216(4), 685–699. Link
-
Thermo Fisher Scientific. (2015). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific Technical Notes. Link
-
Sasaki, C., et al. (2022).[1] Comparison of ESI and APCI interfaces for the analysis of neutral and hydrophobic compounds. American Journal of Analytical Chemistry, 13, 301-314. Link
-
Agilent Technologies. (2020).[2] Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.[3] Agilent Application Notes. Link
Sources
Validating the Structure of 4-Fluorophenyl Pivalate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. For a seemingly simple molecule like 4-Fluorophenyl pivalate, an ester with applications as a building block in organic synthesis, confirming its precise atomic arrangement is crucial for predicting its reactivity, physical properties, and potential biological activity. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution molecular structure.[1]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of 4-Fluorophenyl pivalate. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[2][3] The resulting electron density map allows for the elucidation of bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.
Why X-ray Crystallography is Definitive
For small molecules, X-ray crystallography provides an unparalleled level of detail, revealing:
-
Unambiguous Connectivity: It directly maps the connections between atoms, confirming the ester linkage and the substitution pattern on the aromatic ring.
-
Precise Bond Lengths and Angles: This data is fundamental for understanding the molecule's geometry and potential strain.
-
Stereochemistry: In chiral molecules, it can determine the absolute configuration.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, which can influence physical properties like melting point and solubility.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal of sufficient size (ideally > 0.1 mm, though modern instruments can work with smaller crystals).[1][4][5]
-
Protocol:
-
Dissolve highly purified 4-Fluorophenyl pivalate in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene) to near saturation.[6]
-
Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[2] The choice of solvent and technique is often empirical and may require screening of various conditions.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted on a goniometer and precisely centered in the X-ray beam. For small molecules, crystals are often mounted on a glass fiber or a loop with a cryoprotectant oil.[3]
-
Protocol:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on the goniometer head.
-
Place the mounted crystal on the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the crystal structure. For small molecules, "direct methods" are typically used to determine the initial phases of the diffracted X-rays.[7] This initial model is then refined to best fit the experimental data.
-
Protocol:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Use software (e.g., SHELX, Olex2) to solve the structure using direct methods.
-
Refine the atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.
-
Validate the final structure using metrics such as the R-factor and by checking for any unusual bond lengths or angles.
-
-
Complementary and Alternative Techniques: A Comparative Analysis
While X-ray crystallography provides the ultimate structural proof, other techniques are often more accessible for routine analysis and provide complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions | Definitive structure, high resolution | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state information only |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through coupling | Provides solution-state structure, excellent for determining connectivity | Does not directly provide 3D structure, can be difficult to interpret for complex molecules |
| Infrared (IR) Spectroscopy | Presence of functional groups | Quick and easy, good for identifying key functional groups (e.g., C=O of the ester) | Provides limited information on the overall structure |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula | Does not provide information on connectivity or stereochemistry |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8] For 4-Fluorophenyl pivalate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR: Would show signals for the protons on the aromatic ring and the tert-butyl group of the pivalate moiety. The splitting patterns and chemical shifts would confirm their relative positions.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the ester and the carbons of the fluorinated benzene ring.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds.[9][10] It would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine attached to an aromatic ring.[11][12]
Causality in NMR: The chemical shift of each nucleus is determined by its local electronic environment. The coupling between adjacent nuclei provides information about the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an ester like 4-Fluorophenyl pivalate, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1700-1750 cm⁻¹.[13] Weaker absorptions for the C-O stretches would also be present.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 4-Fluorophenyl pivalate, the molecular ion peak would confirm the elemental composition. The fragmentation pattern could show characteristic losses of the tert-butyl group or the pivaloyl group, further supporting the proposed structure.
A Self-Validating System: Integrating Data for Complete Confidence
The most robust approach to structure validation is to use a combination of these techniques.
Caption: Integrated approach to molecular structure validation.
The data from NMR, IR, and MS can be used to build a strong hypothesis for the structure of 4-Fluorophenyl pivalate. The X-ray crystal structure then serves as the ultimate confirmation, providing a high-resolution 3D model that should be consistent with all the spectroscopic data. Any discrepancies would warrant further investigation.
Conclusion
For researchers, scientists, and drug development professionals, the unambiguous structural determination of molecules like 4-Fluorophenyl pivalate is paramount. While spectroscopic techniques like NMR, IR, and mass spectrometry provide essential and often sufficient information for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The integration of data from these complementary techniques creates a self-validating system that ensures the highest level of confidence in the assigned molecular structure, a critical foundation for all subsequent research and development.
References
-
Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. (2025). ResearchGate. Retrieved from [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Retrieved from [Link]
-
Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). MDPI. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
How can you identify the presence of esters?. (n.d.). Homework.Study.com. Retrieved from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]
-
4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (n.d.). ResearchGate. Retrieved from [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. Retrieved from [Link]
-
4-fluoro-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved from [Link]
-
Organic compounds. (2020). MassBank. Retrieved from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. (2025). ResearchGate. Retrieved from [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2025). ResearchGate. Retrieved from [Link]
-
Is it possible to identify an ester accurately using IR spectroscopy?. (2013). Reddit. Retrieved from [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (n.d.). PMC. Retrieved from [Link]
-
NMR Spectroscopy of N, P and F - atoms (CHE). (2015). YouTube. Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
How to Determine Structure of an Ester from Proton NMR Spectrum. (2017). YouTube. Retrieved from [Link]
-
Why is crystallography still used in some cases for small molecule structure determination?. (2017). StackExchange. Retrieved from [Link]
-
Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl). (n.d.). SciSpace. Retrieved from [Link]
-
The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved from [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
-
The Cambridge Structural Database (CSD): Current Activities and Future Plans. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Pivalic acid (4-chlorophenyl)-hydrazide. (2024). Chemsrc. Retrieved from [Link]
-
The Cambridge Structural Database. (n.d.). ResearchGate. Retrieved from [Link]
-
CCDC 762395: Experimental Crystal Structure Determination. (n.d.). The University of Manchester. Retrieved from [Link]
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A Comparative Guide to Directing Group Efficacy in C–H Functionalization: Pivalate vs. Alternatives
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in molecular synthesis. It offers a more atom- and step-economical approach to constructing complex molecules. At the heart of this strategy lies the directing group (DG), a molecular entity that positions a transition metal catalyst with precision, enabling the selective transformation of a specific C–H bond.[1][2]
This guide provides an in-depth comparative analysis of the pivaloyl (Piv) group against other commonly employed directing groups. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols to inform your synthetic strategy.
The Role of the Directing Group in C–H Activation
Transition metal-catalyzed C–H functionalization has become a cornerstone of modern organic synthesis, allowing for the conversion of ubiquitous C–H bonds into new carbon-carbon or carbon-heteroatom bonds.[1] Palladium, in particular, is a versatile catalyst for these transformations due to its ability to coordinate with a wide array of directing groups and promote activation at both sp² and sp³ C–H centers.[3][4]
The directing group's primary function is to form a stable cyclometalated intermediate with the catalyst, bringing the metal center into close proximity with the target C–H bond.[3] This chelation-assisted process overcomes the inherent challenge of differentiating between multiple C–H bonds in a complex molecule, thereby ensuring high regioselectivity, typically at the ortho position.[2][5]
The Pivaloyl Group: A Sterically Demanding Workhorse
The pivaloyl group, derived from pivalic acid, is characterized by its bulky tert-butyl moiety. This steric hindrance is not a drawback but a key feature that contributes to its effectiveness. While often used as an additive (as pivalic acid) to facilitate C–H activation, the pivalate ester or amide itself can serve as a powerful directing group.
Mechanistic Advantages:
-
Concerted Metalation-Deprotonation (CMD): The pivalate anion is a crucial component in the C–H bond-breaking event.[6][7] It acts as a proton shuttle, lowering the energy barrier for C–H cleavage through a CMD pathway.[6][7][8]
-
Catalyst Activation: Pivalate can also act as a reductant, decarboxylating to activate Pd(II) precatalysts, which may explain the superior performance of pivalic acid as an additive in many Pd-catalyzed direct C–H arylations.[9][10]
-
Stability and Cleavability: The pivaloyl group is robust under many reaction conditions, yet it can be removed when no longer needed, a critical feature for synthetic efficiency.[8][11]
A Field of Competitors: Alternative Directing Groups
While pivalate is highly effective, a range of other directing groups are available, each with its own set of strengths and weaknesses. The optimal choice depends on the specific substrate, the desired transformation, and the ease of installation and removal.
-
Amides: Amide groups are competent directing groups for Pd-catalyzed C–H functionalization reactions.[1] They are widely used and can direct a variety of transformations.
-
Pyridyl and Bidentate Nitrogen Groups: Pyridyl, pyrimidinyl, and 8-aminoquinolinyl groups are powerful, strongly coordinating directing groups.[12][13] Their bidentate nature often leads to highly efficient and selective reactions.[14] However, their installation can sometimes require harsh conditions or expensive reagents, and their removal can be challenging.[15][16]
-
Nitro Group: The nitro group is a promising directing group because it can be converted into a wide array of other functional groups.[15] Its primary disadvantage is its strong electron-withdrawing nature, which can deactivate the aromatic system and make it less reactive.[15][17]
-
Transient Directing Groups: An emerging strategy involves the in situ formation of a directing group, often an imine, from an aldehyde or ketone and a catalytic amount of an amine.[11][12][18] This approach avoids the need for separate installation and removal steps, enhancing overall efficiency.[11]
Head-to-Head Comparison: Performance Metrics
The choice of a directing group has profound implications for reaction outcomes. Below is a comparative summary based on key performance indicators.
| Directing Group | Coordination | Key Advantages | Common Limitations | Removability |
| Pivaloyl (Ester/Amide) | Monodentate (O) | Robust, promotes CMD, removable, often high yielding. | Steric bulk can sometimes hinder reactivity with highly substituted substrates. | Good (hydrolysis) |
| Amide (e.g., Acetamide) | Monodentate (O) | Widely available, good directing ability, well-established. | Can be less activating than bidentate groups; removal can be harsh. | Moderate (hydrolysis) |
| Pyridyl / 8-Aminoquinoline | Bidentate (N,N) | Very strong coordination, high efficiency and selectivity.[13] | Installation/removal can be multi-step and difficult[15][16]; can deactivate the catalyst.[2] | Difficult |
| Nitro | Monodentate (O) | Highly versatile for post-functionalization modification.[15] | Strongly deactivating, limiting substrate scope and reactivity.[15] | Excellent (reduction) |
| Carboxylate | Monodentate (O) | Can be a native functional group, avoids installation step. | Can be less effective than more strongly coordinating groups. | N/A (part of substrate) |
Causality Behind Performance: The directing ability is often influenced by electronic effects. Electron-withdrawing directing groups can accelerate transformations, while electron-donating groups may react preferentially in competitive scenarios.[1] The geometry of the metallacycle formed during the C–H activation step is also critical; 5- or 6-membered rings are generally favored, which dictates the site of functionalization (e.g., β-C(sp³)–H activation).[16]
Mechanistic Insight & Experimental Workflow
Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. The generalized catalytic cycle for a Pd-catalyzed ortho-C–H arylation is depicted below.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
The experimental workflow for these reactions requires careful attention to detail, particularly regarding the exclusion of air and moisture, as palladium catalysts can be sensitive.[3]
Caption: A typical experimental workflow for C-H functionalization.
Protocol: Pivalate-Assisted Direct Arylation of a Heterocycle
This protocol is a representative example adapted from established procedures for the direct arylation of heteroarenes, where pivalic acid is a key additive.[19]
Materials:
-
Heterocycle (e.g., Benzothiophene, 1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 1.5 equiv)
-
Pivalic Acid (PivOH, 30 mol%)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
Vessel Preparation: To a screw-cap vial equipped with a magnetic stir bar, add K₂CO₃, Pd(OAc)₂, PCy₃·HBF₄, and PivOH. If the heterocycle and aryl bromide are solids, add them at this stage.
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add anhydrous DMA (to achieve a concentration of ~0.3 M). If the heterocycle or aryl bromide are liquids, add them via syringe.
-
Reaction: Tightly seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the required time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash three times with water to remove DMA and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired arylated heterocycle.
Justification of Choices:
-
Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst. PCy₃ is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
-
Base: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr generated during the catalytic cycle.
-
Additive: Pivalic acid (PivOH) is critical. It facilitates the C–H activation step via the CMD mechanism, significantly accelerating the reaction.[6][7]
-
Solvent: DMA is a high-boiling polar aprotic solvent that effectively dissolves the reagents and catalyst system.
Conclusion
The selection of a directing group is a critical decision in the design of a C–H functionalization strategy. The pivaloyl group and its corresponding acid additive have proven to be exceptionally effective in a wide range of transformations, particularly in palladium-catalyzed arylations. Its power lies in a combination of steric bulk, electronic properties that favor the key C–H activation step, and its practicality as a removable group.
While strongly coordinating bidentate groups like 8-aminoquinoline can offer superior reactivity in some cases, they often come with the synthetic penalty of difficult installation and removal. The pivaloyl group strikes an excellent balance between high directing ability and synthetic utility. For researchers aiming to streamline synthetic routes and improve efficiency, a deep understanding of the comparative advantages of the pivaloyl group is indispensable.
References
-
Title: Reductive activation of PdII-precatalysts via decarboxylation of pivalate in direct C–H arylation reactions. Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Reductive activation of Pd>II>-precatalysts: Via decarboxylation of pivalate in direct C-H arylation reactions. Source: KAIST (Korea Advanced Institute of Science and Technology) URL: [Link]
-
Title: Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Source: ResearchGate URL: [Link]
-
Title: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Source: PMC - NIH URL: [Link]
-
Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: PMC - NIH URL: [Link]
-
Title: Removable and modifiable directing groups in C-H activation. Source: YouTube URL: [Link]
-
Title: Recent Advances in Metal Catalyzed C−H Functionalization with a Wide Range of Directing Groups. Source: ResearchGate URL: [Link]
-
Title: The ortho effect in directed C–H activation. Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Tandem C–O and C–H Activation at Palladium Enables Catalytic Direct C–H Alkenylation with Enol Pivalates. Source: ResearchGate URL: [Link]
-
Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Source: SpringerLink URL: [Link]
-
Title: Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Source: ACS Publications URL: [Link]
-
Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Source: PMC - NIH URL: [Link]
-
Title: Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed Alkyl C–H Bond Activation. Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Catalytic C-H Activation. Source: Chemistry Letters - Oxford Academic URL: [Link]
-
Title: Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Source: ACS Catalysis URL: [Link]
-
Title: Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Recent Advances in C–H Functionalization. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Removable Directing Group in Proximal C H Functionalization. Source: ResearchGate URL: [Link]
-
Title: is Different: Theoretical Investigation on the Origin of Ligand Loading-Dependent Switching Regioselectivity in Ir-Catalyzed C–H Borylation. Source: Inorganic Chemistry - ACS Publications URL: [Link]
-
Title: C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Source: Organic Chemistry Portal URL: [Link]
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Title: 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. Source: Organic Chemistry URL: [Link]
-
Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Source: Master Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Source: PMC - NIH URL: [Link]
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Safety Operating Guide
Standard Operating Procedure: Disposal of 4-Fluorophenyl Pivalate
Topic: 4-Fluorophenyl Pivalate Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals Format: Technical Operating Procedure (SOP)
Executive Summary & Immediate Directive
4-Fluorophenyl pivalate (CAS 183280-13-9) is a halogenated ester used primarily as an intermediate in organic synthesis. For disposal purposes, it must be classified as Halogenated Organic Waste .
CRITICAL SAFETY ALERT: Upon hydrolysis (contact with water, bases, or acids), this compound releases 4-Fluorophenol , a toxic and corrosive agent capable of penetrating skin. Disposal protocols must prioritize moisture exclusion and segregation from aqueous waste streams to prevent unintentional hydrolysis and toxic off-gassing.
Chemical Identity & Hazard Profiling
Effective disposal requires understanding the compound's lifecycle and breakdown products.
| Parameter | Data | Operational Implication |
| Chemical Name | 4-Fluorophenyl pivalate | Primary identifier for waste tags. |
| CAS Number | 183280-13-9 | Use for regulatory manifesting. |
| Molecular Formula | C₁₁H₁₃FO₂ | Fluorine content mandates "Halogenated" stream. |
| Physical State | Liquid / Low-melting Solid | May require heating or solvent dissolution for transfer. |
| Hydrolysis Products | 4-Fluorophenol + Pivalic Acid | High Toxicity Risk: 4-Fluorophenol is a skin permeator and corrosive. |
| Flash Point | >100°C (Predicted) | Combustible. Store away from open flames/sparks. |
The Hydrolysis Risk Mechanism
Understanding the degradation pathway is vital for safety. In the presence of moisture or high pH, the ester bond cleaves:
Disposal Consequence: Never dispose of this chemical in aqueous waste containers, particularly those with high pH (basic), as this accelerates the release of toxic phenols.
Pre-Disposal Handling & PPE
Treat 4-Fluorophenyl pivalate as a potential source of HF (hydrogen fluoride) precursors during thermal destruction, and as a source of phenol toxicity during handling.
Personal Protective Equipment (PPE) Matrix
| Zone | Required Equipment | Rationale |
| Ocular | Chemical Splash Goggles | Prevent corneal damage from potential splashes/aerosols. |
| Dermal (Hands) | Double Nitrile or Viton Gloves | Standard nitrile provides splash protection; double gloving protects against permeation of the fluorophenol metabolite. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Essential to capture volatile organic vapors. |
| Body | Lab Coat (Cotton/Poly blend) | Standard barrier protection. |
Step-by-Step Disposal Workflow
Phase A: Waste Stream Segregation
Rule: Do not mix with Non-Halogenated Solvents. Most institutional incinerators separate halogenated (Cl, F, Br) waste because its combustion generates acidic gases (like HF/HCl) that require special scrubbers. Mixing this compound into a non-halogenated stream can damage facility infrastructure and violate EPA permits.
Phase B: Container Packaging
-
Select Container: Use a chemically compatible container, preferably HDPE (High-Density Polyethylene) or Glass (Amber preferred if light sensitive).
-
Solvent Rinse: If the material is residual in a flask:
-
Dissolve in a minimal amount of compatible solvent (e.g., Dichloromethane or Acetone).
-
Note: Dichloromethane is preferred as it is already a halogenated solvent, keeping the waste stream consistent.
-
-
Transfer: Pour the solution into the Halogenated Organic Waste container.
-
Seal: Cap tightly. Ensure the cap liner is Teflon (PTFE) or Polyethylene to prevent swelling.
Phase C: Labeling & Handover[1]
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write "4-Fluorophenyl pivalate" clearly. Do not use abbreviations/structures.
-
Constituents: List the solvent used (e.g., "90% Dichloromethane, 10% 4-Fluorophenyl pivalate").
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Store in a Secondary Containment Tray in a satellite accumulation area (SAA) until pickup.
-
Handover: Schedule pickup with your Environmental Health & Safety (EHS) department.
Visual Decision Tree: Disposal Logic
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance and safety.
Figure 1: Decision logic for segregating 4-Fluorophenyl pivalate waste. Note the critical requirement to default to the Halogenated Stream due to the fluorine atom.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area.
-
Ventilate: If safe, open windows or increase ventilation.
-
PPE Up: Wear goggles, lab coat, and double gloves.
-
Absorb: Use an inert absorbent material (Vermiculite, Sand, or Commercial Spill Pads).
-
Do not use paper towels if the substance is concentrated, as this increases surface area for evaporation.
-
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Decontaminate: Wash the surface with a mild detergent and water. Collect the rinsate as hazardous waste.[1]
-
Disposal: Label the debris container as "Debris contaminated with 4-Fluorophenyl pivalate" and process as solid hazardous waste.
Regulatory & Compliance Context (RCRA)
While 4-Fluorophenyl pivalate is not explicitly "P-listed" (acutely toxic) under US EPA RCRA regulations, it must be characterized by the generator.
-
Characteristic of Toxicity: Due to the 4-fluorophenol moiety.
-
Halogen Content: Most commercial incinerators require segregation of halogenated organics >1000 ppm.
Final Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations may be stricter than federal guidelines.
References
-
Chemical Identity & Synthesis
-
Amazon S3. (2026). Deoxygenative Cross-Coupling of C(aryl)–O and C(amide)=O Electrophiles. Retrieved from [Link]
-
-
CAS Registry & Properties
- Hazardous Waste Management Guidelines
-
General Laboratory Safety (P-Listed Chemicals Context)
-
Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
-
Sources
- 1. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
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- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. CAS#:176977-34-7 | TRIISOPROPYL((4-((TRIMETHYLSILYL)ETHYNYL)PHENYL)ETHYNYL)SILANE | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluorophenyl pivalate
As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 4-Fluorophenyl pivalate, a fluorinated aromatic ester, is one such compound. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—a fluorinated phenyl ring and a pivalate ester group—necessitate a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 4-Fluorophenyl pivalate, ensuring both your safety and the integrity of your research. Our protocol is built on the foundational principle of As Low As Reasonably Achievable (ALARA) exposure.
Hazard Analysis: An Expert Assessment
Due to the limited specific data on 4-Fluorophenyl pivalate, our safety assessment is based on expert analysis of analogous compounds, such as other fluorinated aromatics and pivalate esters.[1][2][3] The primary anticipated hazards are:
-
Eye Irritation: Aromatic compounds, especially functionalized ones, are frequently irritants. Direct contact with the eyes is likely to cause serious irritation or damage.[1][3]
-
Skin Irritation: Prolonged or repeated contact with skin may cause irritation, redness, or dermatitis.[2][3] The pivalate group may enhance lipid solubility, potentially facilitating skin absorption.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory system.[3]
It is crucial to handle this compound as if it possesses these hazards until proven otherwise. This conservative approach is the bedrock of a trustworthy laboratory safety culture.
The Hierarchy of Controls: Your Primary Defense
Before we even discuss PPE, we must implement more effective safety controls. PPE is the last line of defense.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. Working in a certified chemical fume hood is mandatory for all handling steps of 4-Fluorophenyl pivalate. [4] This is non-negotiable as it directly controls the risk of inhalation.
-
Administrative Controls: These are procedural changes, such as developing Standard Operating Procedures (SOPs) and providing thorough training.
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself, used in conjunction with the controls above.
Core PPE Protocol for 4-Fluorophenyl pivalate
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The table below summarizes the required PPE for different laboratory tasks involving 4-Fluorophenyl pivalate.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1 Safety Glasses with Side Shields[5] | Nitrile Gloves (single pair) | Lab Coat (fully buttoned) | Not required |
| Weighing & Aliquoting (<10g, in fume hood) | Chemical Splash Goggles | Double-Gloved Nitrile Gloves | Chemical-Resistant Lab Coat | Work within a Fume Hood |
| Reaction Setup/Workup (>10g, in fume hood) | Chemical Splash Goggles and Full-Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat or Apron | Work within a Fume Hood |
| Large Spill Cleanup (>10g) | Chemical Splash Goggles and Full-Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Coveralls | NIOSH-Approved Air-Purifying Respirator with Organic Vapor Cartridges[6] |
Eye and Face Protection: The Non-Negotiable Barrier
-
Causality: The eyes are highly susceptible to chemical splashes. Given that analogous fluorinated compounds are known eye irritants, robust protection is essential.[1]
-
Protocol:
-
Minimum Requirement: At all times in the laboratory where 4-Fluorophenyl pivalate is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[5]
-
Active Handling: When weighing, transferring, or performing any manipulation of the compound, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, protecting from splashes that could circumvent safety glasses.
-
High-Risk Operations: For larger quantities (>10g) or procedures with a high splash potential (e.g., quenching a reaction, filtration), a full-face shield must be worn over chemical splash goggles.
-
Skin and Body Protection: Preventing Dermal Exposure
-
Causality: Dermal absorption is a potential route of exposure. A lab coat protects against incidental contact and spills, while gloves are the primary barrier for your hands.
-
Protocol:
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[5] For larger-scale work, a chemical-resistant apron over the lab coat is recommended.
-
Gloves:
-
Selection: Nitrile gloves are a suitable starting point for incidental contact. However, no glove material is impervious forever. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance chart. Neoprene may offer superior protection for aromatic compounds.
-
Double Gloving: When weighing or making solutions, always wear two pairs of nitrile gloves. This provides a critical buffer; if the outer glove is contaminated, it can be removed without exposing your skin.
-
Inspection and Removal: Always inspect gloves for tears or pinholes before use. Remove gloves by peeling them off from the cuff, ensuring the exterior surface is not touched with a bare hand. Dispose of them immediately in the designated solid chemical waste container.[2]
-
-
Respiratory Protection: The Role of Engineering Controls
-
Causality: Inhalation of airborne particles or vapors is a direct route to systemic exposure.[3]
-
Protocol:
-
Primary Control: All procedures involving the handling of 4-Fluorophenyl pivalate must be performed inside a properly functioning and certified chemical fume hood.[4] This engineering control is your primary method of respiratory protection.
-
Secondary Control (Emergency Use): In the event of a significant spill outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required for cleanup personnel.[6][7] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of your institution's respiratory protection program.
-
Operational Plan: A Step-by-Step Handling Procedure
This protocol outlines the weighing and dissolving of 4-Fluorophenyl pivalate, a common laboratory task.
-
Preparation:
-
Don the required PPE: chemical splash goggles, a lab coat, and double nitrile gloves.
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Place a plastic-backed absorbent liner on the work surface of the fume hood.
-
Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood.
-
-
Execution:
-
Carefully open the container of 4-Fluorophenyl pivalate, pointing the cap away from you.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat on the balance. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container.
-
Carefully transfer the weighed solid into the designated reaction flask or vial.
-
Add the solvent slowly to avoid splashing.
-
-
Decontamination & Cleanup:
-
Wipe the spatula clean with a solvent-dampened cloth, disposing of the cloth in the solid halogenated waste container.
-
Dispose of the used weigh boat and outer pair of gloves in the solid halogenated waste container.
-
Wipe down the work surface with an appropriate solvent and dispose of the absorbent liner if contaminated.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for 4-Fluorophenyl pivalate.
Disposal Plan: Managing Halogenated Waste
4-Fluorophenyl pivalate is a halogenated organic compound and must be disposed of accordingly. Improper disposal can harm the environment and violate regulations.[8][9]
-
Principle: Never mix halogenated waste with non-halogenated waste.[8] This is critical because disposal methods differ, and cross-contamination increases disposal costs and complexity.
-
Step-by-Step Disposal Protocol:
-
Liquid Waste: All liquid waste containing 4-Fluorophenyl pivalate (e.g., reaction mixtures, chromatography fractions) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. The container must be kept closed when not in use.[9]
-
Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, paper towels, silica gel) must be placed in a designated, sealed, and clearly labeled "Solid Halogenated Waste" container.[10]
-
Empty Containers: The original container of 4-Fluorophenyl pivalate must be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate).[11] The rinsate must be collected and disposed of as halogenated liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glass or plastic.[11]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be disposed of as solid halogenated waste.
-
By adhering to this structured safety and handling plan, you build a deep, intrinsic trust in your experimental process. This guide serves not just as a set of rules, but as a framework for critical thinking that places your well-being at the forefront of scientific discovery.
References
- Ossila Ltd. (2023). Bis(4-fluorophenyl)methanol - SAFETY DATA SHEET.
- PPG Industries. (n.d.). SAFETY DATA SHEET.
- BOC Sciences. (n.d.). 4-FLUORO-L-PHENYLALANINE HYDROCHLORIDE SDS.
- ECHEMI. (n.d.). 4-Fluorophenylhydrazine SDS, 371-14-2 Safety Data Sheets.
- TCI Chemicals. (2018). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Chloromethyl pivalate.
- ECHEMI. (n.d.). 4-(Chlorosulfonyl)phenyl pivalate SDS, 150374-99-5 Safety Data Sheets.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Personal Protective Equipment.
- CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins.
- University of California. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- MCF Environmental Services. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Purdue University. (n.d.). Fluorine Safety.
- University of Florida. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Cornell University EHS. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- Cloudinary. (2015). SAFETY DATA SHEET High Performance Fluorinated Solvent.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Centers for Disease Control and Prevention. (n.d.). PPE CASE Notes | NPPTL | NIOSH.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment | CDC [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. ethz.ch [ethz.ch]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. mn.uio.no [mn.uio.no]
- 11. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
